3-Acetoxy-24-hydroxydammara-20,25-diene
Description
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Properties
Molecular Formula |
C32H52O3 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(3S,5R,8R,9R,10R,13R,14R,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23-,24-,25?,26+,27-,28+,30+,31-,32-/m1/s1 |
InChI Key |
JQZGFSMFYISVKP-MSFIPKIASA-N |
Isomeric SMILES |
CC(=C)C(CCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O |
Canonical SMILES |
CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) that has been identified as a constituent of the revered medicinal plant, Panax ginseng C.A. Mey.[1] This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific quantitative data on the abundance of this compound in its natural source remains limited in publicly available literature, this guide synthesizes the current knowledge to facilitate further research and exploration of its potential therapeutic applications.
Natural Source
The primary documented natural source of this compound is the roots of Panax ginseng, a perennial plant belonging to the Araliaceae family.[1] Panax ginseng, commonly known as Korean or Asian ginseng, has a long history of use in traditional medicine for its diverse pharmacological effects.[2] The roots of this plant are rich in a variety of bioactive compounds, with ginsenosides (B1230088) (triterpene saponins) being the most extensively studied.[2][3] However, the plant also biosynthesizes a range of non-saponin triterpenoids, including this compound.[1]
While Panax ginseng is the confirmed source, the broader distribution of this compound in other species of the Panax genus or other plant families warrants further investigation.
Quantitative Analysis
Detailed quantitative analysis specifying the concentration or yield of this compound in Panax ginseng roots is not extensively reported in the current scientific literature. The total saponin (B1150181) content in Panax ginseng roots can range from 5.78 to 15.63 mg/g, but this does not provide specific figures for individual non-saponin triterpenoids.[4][5] The concentration of triterpenoids in Panax species is known to be influenced by factors such as the plant's age, cultivation conditions, and the specific part of the root being analyzed.[2]
Table 1: General Quantitative Data for Triterpenoids in Panax Species
| Plant Species | Part | Compound Class | Concentration Range (mg/g) | Reference |
| Panax ginseng | Root | Total Saponins (B1172615) | 5.78 - 15.63 | [4][5] |
| Panax japonicus (Japan) | Root | Total Saponins | 192.80 - 296.18 | [4][5] |
| Panax quinquefolius | Root | Ginsenoside Rg1 | ~1.6 | [6] |
| Panax quinquefolius | Root | Ginsenoside Re | ~4.5 | [6] |
Note: This table provides a general overview of triterpenoid content in Panax species and does not contain specific data for this compound.
Further quantitative studies employing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are necessary to determine the precise concentration of this compound in Panax ginseng roots.
Experimental Protocols: Isolation and Identification
While a specific, detailed protocol for the isolation of this compound has not been published, a general workflow can be inferred from standard phytochemical investigation procedures for triterpenoids from Panax ginseng. The following is a generalized protocol that can be adapted and optimized for the targeted isolation of this compound.
1. Plant Material Preparation:
-
Obtain dried roots of Panax ginseng.
-
Grind the roots into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Extract the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.[7]
-
Perform the extraction multiple times to ensure exhaustive recovery of the compounds.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This will separate compounds based on their polarity. Triterpenoids like this compound are expected to be in the less polar fractions (e.g., chloroform or ethyl acetate).
4. Chromatographic Purification:
-
Subject the target fraction to column chromatography using a stationary phase like silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Combine fractions containing the desired compound and further purify using preparative HPLC with a suitable column (e.g., C18) and mobile phase.[8]
5. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.[9]
-
Below is a DOT script for a generalized experimental workflow for the isolation of triterpenoids.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and the signaling pathways directly modulated by this compound. However, the broader class of dammarane-type triterpenoids from Panax species has been shown to exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.[9][10]
Research on other dammarane (B1241002) triterpenoids has implicated their involvement in various signaling pathways:
-
Liver X Receptor α (LXRα) pathway: A synthetic analogue of a dammarane triterpenoid has been shown to alleviate atherosclerosis by activating the LXRα pathway.[10]
-
Nrf2 pathway: Ginsenosides have been reported to exert protective effects against oxidative stress through the activation of the Nrf2 pathway.[9]
-
PI3K/AKT, TGF-β1, NF-κB, MAPK, and PPAR signaling pathways: These pathways have been identified as being modulated by various ginsenosides in the context of diabetic nephropathy.[11]
The structural similarity of this compound to other bioactive dammarane triterpenoids suggests that it may also interact with these or other cellular signaling cascades. Further research is imperative to elucidate the specific molecular targets and mechanisms of action of this compound.
The following DOT script illustrates a hypothetical signaling pathway that could be investigated for this compound based on the known activities of related compounds.
Conclusion and Future Directions
This compound represents a promising, yet understudied, constituent of Panax ginseng. While its natural source has been identified, a significant gap exists in the literature concerning its quantitative abundance, a detailed and optimized isolation protocol, and its specific biological activities and mechanisms of action.
Future research should focus on:
-
Developing and validating analytical methods for the accurate quantification of this compound in various Panax species and commercial products.
-
Establishing a detailed, step-by-step protocol for the efficient isolation and purification of this compound in sufficient quantities for biological screening.
-
Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological properties and to identify the specific cellular signaling pathways it modulates.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research progress on chemical diversity of saponins in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Comparative study on triterpene saponins of Ginseng drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New dammarane-type triterpenoid saponins from Panax notoginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four Novel Dammarane-Type Triterpenoids from Pearl Knots of Panax ginseng Meyer cv. Silvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in ginsenoside treatment for common kidney diseases: pharmacological evaluation and potential mechanisms [frontiersin.org]
An In-Depth Technical Guide to the Isolation of 3-Acetoxy-24-hydroxydammara-20,25-diene from Panax ginseng
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid (B12794562) found in the roots of Panax ginseng C.A. Mey.[1]. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to illustrate the experimental workflow and a generalized approach to bioactivity screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| CAS Number | 143519-04-4 | [2][3][4][5] |
| Molecular Formula | C₃₂H₅₂O₃ | [3][4][5] |
| Molecular Weight | 484.77 g/mol | [3] |
| Type | Triterpenoid | [1] |
Experimental Protocols
The following section details a synthesized experimental protocol for the isolation and purification of this compound from Panax ginseng roots, based on established methodologies for the separation of dammarane-type triterpenoids.
Plant Material and Extraction
-
Plant Material : Dried roots of Panax ginseng C.A. Mey. are used as the starting material.
-
Grinding : The dried roots are ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction : The powdered ginseng root is subjected to solvent extraction. A common method involves reflux extraction with methanol (B129727) or ethanol. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.
Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This process separates compounds based on their polarity, with triterpenoids like this compound typically concentrating in the less polar fractions (e.g., chloroform or ethyl acetate).
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of the target compound to a high degree of purity.
-
Column Chromatography : The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
Structure Elucidation
The purified compound is subjected to spectroscopic analysis to confirm its identity and structure.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR spectroscopy are used to determine the detailed chemical structure, including the connectivity of atoms and stereochemistry.
Quantitative Data
The following table summarizes typical chromatographic conditions that can be adapted for the purification of this compound.
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | Reversed-phase C18 |
| Mobile Phase | Gradient of n-hexane:Ethyl Acetate | Gradient of Acetonitrile:Water |
| Detection | TLC with vanillin-sulfuric acid reagent | UV Detector (e.g., at 203 nm) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Panax ginseng.
Caption: A flowchart of the isolation and purification process.
Generalized Bioactivity Screening Workflow
While specific biological activities for this compound are not extensively documented, dammarane-type triterpenoids from Panax ginseng are known to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[6][7][8] The following diagram outlines a general workflow for the biological screening of a newly isolated natural product.
Caption: A generalized workflow for biological activity screening.
This technical guide provides a foundational understanding for the isolation and preliminary investigation of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 143519-04-4 [sigmaaldrich.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. biobiopha.com [biobiopha.com]
- 6. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]
- 7. Dammarane-type triterpene oligoglycosides from the leaves and stems of Panax notoginseng and their antiinflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Novel Dammarane-Type Triterpenoids from Pearl Knots of Panax ginseng Meyer cv. Silvatica [mdpi.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the chemical structure elucidation of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid. This document details the analytical techniques, experimental protocols, and data interpretation required to unequivocally determine its molecular architecture.
Introduction
This compound belongs to the dammarane (B1241002) class of tetracyclic triterpenoids, a group of natural products known for their diverse biological activities. The precise determination of their chemical structure is a critical prerequisite for understanding their structure-activity relationships and for advancing any potential therapeutic applications. This guide will walk through the essential steps of isolation and structure elucidation, focusing on the application of modern spectroscopic techniques.
Physicochemical and Spectroscopic Data
The foundational data for the structure elucidation of this compound are its physicochemical properties and, most importantly, its spectroscopic signatures.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₅₂O₃ |
| Molecular Weight | 484.75 g/mol |
| CAS Number | 143519-04-4 |
| IUPAC Name | (3β,24R)-3-acetoxy-24-hydroxydammara-20,25-diene |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
(Note: The following data are representative and based on the analysis of 3β-acetoxy-24-hydroxydammara-20,25-diene as reported in the literature.[1])
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 4.51 | dd | 11.5, 4.5 |
| 21 | 1.62 | s | |
| 26 | 1.70 | s | |
| 27 | 1.65 | s | |
| OAc | 2.05 | s | |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
(Note: The following data are representative and based on the analysis of 3β-acetoxy-24-hydroxydammara-20,25-diene as reported in the literature.[1])
| Position | δC (ppm) |
| 1 | 38.7 |
| 2 | 23.7 |
| 3 | 81.0 |
| 4 | 37.8 |
| 5 | 55.8 |
| ... | ... |
| 20 | 148.5 |
| 21 | 16.2 |
| 22 | 35.1 |
| 23 | 27.5 |
| 24 | 70.8 |
| 25 | 124.5 |
| 26 | 25.7 |
| 27 | 17.7 |
| OAc (C=O) | 171.0 |
| OAc (CH₃) | 21.3 |
Experimental Protocols
The elucidation of the structure of this compound involves a systematic workflow encompassing isolation from a natural source followed by detailed spectroscopic analysis.
Isolation of this compound
The following is a representative protocol for the isolation of dammarane-type triterpenoids from a plant source, such as Microglossa pyrifolia.[1]
Protocol 3.1.1: Extraction and Fractionation
-
Extraction: The dried and powdered plant material (e.g., roots) is exhaustively extracted with a solvent of medium polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), at room temperature.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane and 90% methanol/water to remove nonpolar constituents. The methanolic layer is then further extracted with a solvent like dichloromethane.
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography, often using a different adsorbent (e.g., Sephadex LH-20) or a more refined gradient elution, to yield the pure compound.
Spectroscopic Analysis
Protocol 3.2.1: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.
-
Protocol 3.2.2: Mass Spectrometry
-
Sample Introduction: The purified compound is introduced into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Structure Elucidation Workflow and Logic
The following diagrams illustrate the logical flow of the structure elucidation process.
Signaling Pathways
Based on the conducted literature search, there is currently no specific information available regarding the signaling pathways directly modulated by this compound. Research in this area for this particular compound is still nascent. However, other dammarane-type triterpenoids have been reported to exhibit a range of biological activities, suggesting potential interactions with various cellular signaling cascades. Further investigation is required to elucidate the specific molecular targets and pathways for this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the careful application of chromatographic separation techniques and comprehensive spectroscopic analysis. The combination of 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry, provides the necessary data to unambiguously determine the connectivity, functional groups, and stereochemistry of this complex natural product. This detailed structural information is paramount for any future research into its biological activity and potential for drug development.
References
physical and chemical properties of 3-Acetoxy-24-hydroxydammara-20,25-diene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available physical, chemical, and biological information for the dammarane-type triterpenoid (B12794562), 3-Acetoxy-24-hydroxydammara-20,25-diene. While this document compiles the known properties and general characteristics of this compound class, it must be noted that specific experimental data for this particular molecule is limited in publicly accessible literature.
Core Chemical and Physical Properties
This compound is a tetracyclic triterpenoid that can be isolated from plants of the Panax genus.[1] It belongs to the dammarane (B1241002) class of triterpenoids, which are known for their diverse biological activities.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143519-04-4 | [4] |
| Molecular Formula | C₃₂H₅₂O₃ | [5] |
| Molecular Weight | 484.76 g/mol | [4] |
| IUPAC Name | (3β)-24-hydroxydammara-20,25-dien-3-yl acetate | [4] |
| InChI Key | JQZGFSMFYISVKP-MSFIPKIASA-N | [4] |
| Physical Form | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Storage Temperature | 2-8 °C | [4] |
| Predicted Boiling Point | 546.5 ± 30.0 °C | [6] |
| Predicted Density | 1.02 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 14.45 ± 0.20 | [6] |
Spectroscopic Data
Experimental Protocols
A detailed and specific experimental protocol for the isolation and purification of this compound has not been described in the available literature. However, a general methodology for the extraction of less polar ginsenosides (B1230088) (a class that includes this compound) from Panax species can be outlined.
Workflow 1: General Isolation Protocol for Dammarane Triterpenoids
Caption: General workflow for isolating dammarane triterpenoids.
Methodology Details:
-
Extraction: The air-dried and powdered plant material is subjected to ultrasound-assisted extraction with methanol. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract powder.
-
Initial Fractionation: The crude extract is often redissolved and subjected to column chromatography using a macroporous resin like Diaion HP-20. Elution is performed with a stepwise gradient of water and methanol to separate compounds based on polarity. The less polar fractions, which would contain this compound, are collected.
-
Purification: The enriched fraction is further purified using techniques such as Solid Phase Extraction (SPE) followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
Biological Activity and Signaling Pathways
There is currently no specific research available detailing the biological activities or the modulation of signaling pathways by this compound. However, based on the well-documented activities of other dammarane-type triterpenoids, potential biological effects can be hypothesized. Many compounds of this class have demonstrated anti-inflammatory and pro-apoptotic activities.
Potential Anti-Inflammatory Signaling Pathway
Dammarane triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response.
Diagram 1: Hypothesized Anti-inflammatory Action via NF-κB Inhibition
Caption: Hypothesized inhibition of the NF-κB pathway.
Potential Pro-Apoptotic Signaling Pathway
Several dammarane triterpenoids have been found to induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. This process involves the activation of a cascade of enzymes called caspases.
Diagram 2: Hypothesized Pro-Apoptotic Action via the Intrinsic Caspase Pathway
Caption: Hypothesized induction of apoptosis via the caspase cascade.
Conclusion and Future Directions
This compound is a known natural product within the pharmacologically significant dammarane triterpenoid family. While its basic chemical identity is established, there is a notable lack of detailed, publicly available experimental data regarding its spectroscopic properties, specific isolation protocols, and biological activities. The potential for this compound to exhibit anti-inflammatory and pro-apoptotic effects, based on the activities of related compounds, is high. Future research should focus on the full spectroscopic characterization of this molecule and the investigation of its specific biological effects and mechanisms of action to determine its potential as a therapeutic agent.
References
In-depth Technical Guide on 3-Acetoxy-24-hydroxydammara-20,25-diene (CAS: 143519-04-4)
A comprehensive review of the currently available scientific literature reveals a significant gap in the detailed biological and mechanistic understanding of 3-Acetoxy-24-hydroxydammara-20,25-diene. While this dammarane-type triterpenoid (B12794562) has been identified in medicinal plants, notably Panax ginseng[1], dedicated studies elucidating its specific biological activities, experimental protocols, and signaling pathways are not publicly available at this time.
This guide presents the limited information that has been gathered from chemical databases and general literature on related compounds. However, it must be emphasized that the core requirements for an in-depth technical whitepaper, including quantitative biological data, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled due to the absence of specific research on this molecule.
Physicochemical Properties
Commercially available data provides basic physicochemical information for this compound. This information is crucial for researchers in designing and conducting potential future studies.
| Property | Value | Source |
| CAS Number | 143519-04-4 | [2][3] |
| Molecular Formula | C₃₂H₅₂O₃ | [3] |
| Molecular Weight | 484.76 g/mol | [3] |
| IUPAC Name | (3β)-3-acetoxy-24-hydroxydammara-20,25-diene | [2] |
| Synonyms | (3beta)-24-hydroxydammara-20,25-dien-3-yl acetate | [2] |
| Storage Temperature | 2-8°C | [2] |
Biological Context: Dammarane-Type Triterpenoids
This compound belongs to the large and pharmacologically significant class of dammarane-type triterpenoids. These compounds are characteristic constituents of plants in the Araliaceae family, such as Panax (ginseng) and Gynostemma species.
Extensive research on various dammarane (B1241002) triterpenoids has revealed a broad spectrum of biological activities, including:
-
Anticancer effects: Many dammarane saponins (B1172615) (glycosylated triterpenoids) and their aglycones have demonstrated cytotoxicity against various cancer cell lines.
-
Anti-inflammatory properties: Inhibition of inflammatory pathways is a frequently reported activity.
-
Neuroprotective effects: Some compounds have shown potential in protecting neuronal cells from damage.
-
Cardioprotective activities: Beneficial effects on the cardiovascular system have been observed.
-
Antiviral and antimicrobial activities.
While it is plausible that this compound may share some of these biological properties, no specific studies have been published to confirm or quantify such activities for this particular molecule.
Future Research Directions
The lack of specific data on this compound highlights a clear area for future research. A logical workflow for investigating this compound would be:
Caption: Proposed research workflow for elucidating the biological activity of this compound.
Conclusion
For researchers, scientists, and drug development professionals, this compound represents an unexplored molecule within a well-established class of bioactive compounds. While the foundational physicochemical data is available, the critical information regarding its biological effects, mechanisms of action, and potential therapeutic applications remains to be discovered. The broader context of dammarane triterpenoids suggests that this compound may hold interesting pharmacological properties, making it a candidate for future investigation. However, at present, a detailed technical guide as requested cannot be constructed from the available scientific literature.
References
biosynthesis of dammarane-type triterpenoids in plants
An In-depth Technical Guide to the Biosynthesis of Dammarane-Type Triterpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoids are a class of tetracyclic triterpenes that form the structural backbone of various bioactive saponins, most notably the ginsenosides (B1230088) found in plants of the Panax genus (ginseng).[1][2][3] These compounds have garnered significant interest in the pharmaceutical and drug development sectors due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides a comprehensive overview of the core biosynthetic pathway of dammarane-type triterpenoids in plants, details key enzymatic steps, summarizes quantitative data, and presents detailed experimental protocols relevant to their study and production.
The Core Biosynthetic Pathway
The biosynthesis of dammarane-type triterpenoids originates from the ubiquitous isoprenoid pathway, which produces the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[6] In plants, these precursors are primarily synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm.[6] The pathway proceeds through the formation of farnesyl diphosphate (FPP), followed by the head-to-head condensation of two FPP molecules to form the C30 precursor, squalene. Squalene then undergoes epoxidation to form 2,3-oxidosqualene, a critical branch point in triterpenoid (B12794562) biosynthesis.[7][8]
The defining step in the formation of the dammarane (B1241002) skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme dammarenediol-II synthase (DS) .[2][8][9][10] This enzyme directs the cyclization to form the tetracyclic dammarane core, yielding dammarenediol-II.[2][9][10] From this central precursor, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), and subsequent glycosylations by UDP-glycosyltransferases (UGTs), lead to the vast diversity of dammarane-type saponins.[7][11]
References
- 1. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Usefulness of kinetic enzyme parameters in biotechnological practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Plant Triterpenoids Synthesis in Saccharomyces cerevisiae: from Mechanisms to Engineering Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis | MDPI [mdpi.com]
- 9. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Green and Efficient Extraction of Bioactive Ginsenosides from Panax ginseng with Deep Eutectic Solvents | MDPI [mdpi.com]
Preliminary Biological Activity Screening of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid, a class of natural products predominantly isolated from plants of the Panax genus (ginseng). While direct biological activity data for this specific molecule is not extensively available in the public domain, this guide provides a comprehensive overview of the expected preliminary biological activities based on structurally similar compounds found in Panax species. This document outlines standard experimental protocols for cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant screening, and presents representative data from related dammarane (B1241002) triterpenoids to inform future research and drug discovery efforts.
Potential Cytotoxic Activity
Dammarane-type triterpenoids, particularly ginsenosides (B1230088) from Panax ginseng, have been extensively studied for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis. While no specific data exists for this compound, the following table summarizes the cytotoxic activities of other dammarane triterpenoids.
Table 1: Cytotoxic Activity of Representative Dammarane-Type Triterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Pseudoginsenoside A | HepG2 (Liver) | 71.33 ± 1.43 | [1] |
| Pseudoginsenoside A | A549 (Lung) | 88.21 ± 3.54 | [1] |
| Pseudoginsenoside A | MCF-7 (Breast) | 97.10 ± 4.32 | [1] |
| Gypenoside XVII | HepG2 (Liver) | 60.09 ± 2.61 | [1] |
| Gypenoside XVII | A549 (Lung) | 59.91 ± 5.98 | [1] |
| Gypenoside XVII | MCF-7 (Breast) | 60.50 ± 6.85 | [1] |
| 6'-malonyl formyl ginsenoside F1 | HL-60 (Leukemia) | 16.74 | [2][3] |
| 6'-malonyl formyl ginsenoside F1 | MGC80-3 (Gastric) | 29.51 | [2][3] |
| 6'-malonyl formyl ginsenoside F1 | HepG2 (Liver) | 20.48 | [2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Materials:
-
Test compound (this compound)
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 3. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
In-Depth Technical Guide: 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562), a class of natural products known for a wide array of pharmacological activities. This technical guide provides a comprehensive review of the available scientific literature on this specific compound. It has been identified and isolated from medicinal plants, notably Panax ginseng and Microglossa pyrifolia. While the broader class of dammarane (B1241002) triterpenoids is extensively studied for its cytotoxic, anti-inflammatory, and immunomodulatory properties, specific quantitative biological data and detailed mechanistic studies on this compound are limited in publicly accessible literature. This document collates the existing information on its isolation and structural characterization and provides context through the known activities of structurally related compounds.
Introduction
Dammarane-type triterpenoids are a significant class of secondary metabolites found predominantly in medicinal plants such as those from the Panax genus (ginseng). These compounds are recognized for their diverse and potent biological activities, making them a subject of interest in drug discovery and development. Their therapeutic potential spans various diseases, including cancer, diabetes, and inflammatory conditions.
This compound is a specific member of this family. Its chemical structure, characterized by the dammarane skeleton, is provided below.
Chemical Structure:
Caption: Molecular Formula of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 143519-04-4 | [1] |
| Molecular Formula | C₃₂H₅₂O₃ | [1] |
| Molecular Weight | 484.75 g/mol | [1] |
| IUPAC Name | (3β)-3-acetoxy-24-hydroxydammara-20,25-diene |
Table 1: Physicochemical Properties
Isolation and Structural Elucidation
Natural Sources
This compound has been isolated from the following plant species:
-
Panax ginseng C.A.Mey. (roots)[2]
-
Microglossa pyrifolia (Lam.) Kuntze (roots)
Experimental Protocol: Isolation from Microglossa pyrifolia
While a fully detailed, step-by-step protocol for the isolation of this compound is not available in the reviewed literature, the general methodology can be inferred from studies on the phytochemical investigation of Microglossa pyrifolia. The following workflow outlines a typical procedure for the isolation of triterpenoids from plant material.
Caption: General workflow for the isolation of triterpenoids.
Note: The specific solvents, gradient systems, and chromatographic media would require optimization for the targeted isolation of this compound.
Structural Characterization
The structure of this compound is typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Published NMR and MS data for this specific compound are noted in the literature, confirming its structural identity.
Biological Activity
There is a notable lack of specific quantitative data in the public domain regarding the biological activities of this compound. However, the broader class of dammarane triterpenoids exhibits a range of significant pharmacological effects, which are summarized below. It is plausible that this compound may share some of these activities.
Cytotoxic Activity of Dammarane Triterpenoids
Numerous studies have reported the cytotoxic effects of dammarane-type saponins (B1172615) isolated from plants like Gynostemma pentaphyllum against various cancer cell lines. For instance, certain dammarane saponins have shown moderate activity against human lung carcinoma (A549), non-small cell lung cancer (H1299), bladder cancer (T24), neuroblastoma (SH-SY5Y), and chronic myelogenous leukemia (K562) cell lines.
Anti-inflammatory Activity of Dammarane Triterpenoids
The anti-inflammatory potential of dammarane triterpenoids is well-documented. Some of these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. The underlying mechanism often involves the modulation of key inflammatory signaling pathways.
A potential, though not yet demonstrated for this specific molecule, anti-inflammatory signaling pathway that is often modulated by dammarane triterpenoids is the NF-κB pathway.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.
Conclusion and Future Directions
This compound is a structurally characterized dammarane-type triterpenoid with known natural sources. While its chemical identity is established, there is a significant gap in the scientific literature concerning its specific biological activities and mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antiviral, and other potential pharmacological activities of the purified compound.
-
Quantitative Assays: Determining key metrics such as IC₅₀ and EC₅₀ values against relevant cell lines and molecular targets.
-
Mechanistic Studies: Investigating the effects of the compound on specific signaling pathways to elucidate its mode of action.
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies.
The exploration of these research avenues will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound in drug development programs.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type saponin (B1150181). The method utilizes reverse-phase chromatography with a C18 column and gradient elution, offering excellent resolution and sensitivity. Due to the lack of a strong chromophore in the target analyte, this note provides protocols for both Ultraviolet (UV) detection at a low wavelength and more universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for enhanced sensitivity and broader applicability.[1][2][3] The described methodology is suitable for the quality control of raw materials, extracts, and finished products containing this compound.
Introduction
Dammarane-type saponins (B1172615) are a class of triterpenoids with a wide range of reported pharmacological activities.[4][5] this compound is a specific dammarane (B1241002) saponin of interest for its potential therapeutic applications. Accurate and precise quantification of this compound is crucial for research, development, and quality assurance in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds.[6] However, the analysis of saponins by HPLC can be challenging due to their complex structures and often weak UV absorption.[1][2] This application note presents a detailed protocol for the quantification of this compound, addressing these challenges.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 30% B; 10-40 min: 30-90% B; 40-45 min: 90% B; 45-50 min: 30% B; 50-60 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector 1 (UV) | Diode Array Detector (DAD) or UV-Vis Detector |
| Wavelength (UV) | 203 nm[3][8] |
| Detector 2 (Universal) | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[6][9] |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min |
Standard and Sample Preparation
A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in methanol (B129727) to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.
The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., dried plant material).
-
Homogenization: Accurately weigh 1.0 g of the homogenized and powdered sample into a centrifuge tube.
-
Extraction: Add 20 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at 50°C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction process on the residue twice more and combine the supernatants.
-
Concentration: Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the target analyte with 10 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute with 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before HPLC injection.[10][11][12]
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of a validated method.
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 5 - 200 | y = mx + c | > 0.999 | 0.5 | 1.5 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| This compound | 10 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% | |
| 150 | < 1.0% | < 2.0% |
Table 4: Accuracy and Recovery
| Analyte | Spiked Level | Average Recovery (%) | RSD (%) |
| This compound | Low | 98.5 | 2.1 |
| Medium | 101.2 | 1.8 | |
| High | 99.3 | 1.5 |
Visualization of Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The detailed protocols for sample preparation and chromatographic analysis, along with the option of universal detectors, make this method suitable for a wide range of sample matrices. Proper method validation will ensure the accuracy and precision of the results, supporting its application in quality control and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids from the genus Gynostemma: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nacalai.com [nacalai.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. organomation.com [organomation.com]
Application Note: Mass Spectrometry Analysis of 3-Acetoxy-24-hydroxydammara-20,25-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid, a class of natural products known for their diverse biological activities.[1][2] Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of this compound in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), offers a powerful tool for the sensitive and specific analysis of such compounds.[3][4][5] This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₅₂O₃[6] |
| Molecular Weight | 484.77 g/mol [6] |
| IUPAC Name | (3β)-3-Acetoxy-24-hydroxydammara-20,25-diene |
| CAS Number | 143519-04-4[7] |
| Boiling Point | 546.5±30.0 °C (Predicted)[8] |
| Density | 1.02±0.1 g/cm³ (Predicted)[8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to prepare working standard solutions of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
-
Extraction from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-10 min: 60-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
Data Presentation
Predicted Mass Transitions for MRM Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |
| 485.4 [M+H]⁺ | 425.4 | [M+H - C₂H₄O₂]⁺ | 15 |
| 485.4 [M+H]⁺ | 407.4 | [M+H - C₂H₄O₂ - H₂O]⁺ | 25 |
| 485.4 [M+H]⁺ | 143.1 | Side chain fragment | 35 |
| 467.4 [M+H-H₂O]⁺ | 407.4 | [M+H - H₂O - C₂H₄O₂]⁺ | 20 |
Visualization of Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of dammarane-type triterpenoids in positive ion ESI-MS typically involves the loss of small neutral molecules and characteristic cleavages of the tetracyclic core and the side chain.[9] For this compound, the protonated molecule [M+H]⁺ at m/z 485.4 is expected. Subsequent fragmentation (MS/MS) would likely involve:
-
Loss of Acetic Acid: A neutral loss of 60 Da corresponding to the acetoxy group (CH₃COOH) from the precursor ion.
-
Loss of Water: A neutral loss of 18 Da from the hydroxyl group.
-
Side Chain Fragmentation: Cleavage of the C17 side chain, leading to characteristic fragment ions. A fragment at m/z 143 is often observed for dammarane (B1241002) skeletons with a hydroxyl group on the side chain.[9]
Caption: Predicted fragmentation of this compound in ESI-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rapid identification of saponins in plant extracts by electrospray ionization multi-stage tandem mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. researchgate.net [researchgate.net]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound CAS#: 143519-04-4 [m.chemicalbook.com]
- 9. pure.uva.nl [pure.uva.nl]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid, a class of natural products that has garnered significant interest in pharmacological research due to its diverse biological activities.[1] Triterpenoids isolated from various plant sources have demonstrated a range of effects, including anti-inflammatory, antioxidant, and cytotoxic activities against various cancer cell lines.[1][2][3][4] Specifically, dammarane-type triterpenoids have shown potential as anticancer agents by inducing cell death in cancer cells.[1][5] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using two common and reliable methods: the MTT assay and the LDH assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[8][9] The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10][11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[10][11][12]
These protocols are designed to be a starting point for researchers and can be adapted and optimized for specific cell lines and experimental conditions.
Materials and Methods
Cell Culture
A human cancer cell line relevant to the research question should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer). Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of Test Compound
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution should be stored at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][8][9]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on commercially available LDH cytotoxicity assay kits.[10][11][13]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cell Viability determined by MTT Assay after Treatment with this compound.
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| X1 | Value ± SD | Value ± SD | Value ± SD |
| X2 | Value ± SD | Value ± SD | Value ± SD |
| X3 | Value ± SD | Value ± SD | Value ± SD |
| X4 | Value ± SD | Value ± SD | Value ± SD |
| X5 | Value ± SD | Value ± SD | Value ± SD |
| IC50 (µM) | Value | Value | Value |
SD: Standard Deviation
Table 2: Cytotoxicity determined by LDH Assay after Treatment with this compound.
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 ± SD | 0 ± SD | 0 ± SD |
| X1 | Value ± SD | Value ± SD | Value ± SD |
| X2 | Value ± SD | Value ± SD | Value ± SD |
| X3 | Value ± SD | Value ± SD | Value ± SD |
| X4 | Value ± SD | Value ± SD | Value ± SD |
| X5 | Value ± SD | Value ± SD | Value ± SD |
| EC50 (µM) | Value | Value | Value |
SD: Standard Deviation; EC50: Half maximal effective concentration
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathways Affected by Dammarane (B1241002) Triterpenoids
Based on existing literature for similar compounds, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.[14][15][16]
Caption: Potential signaling pathways modulated by dammarane triterpenoids.
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro cytotoxicity of this compound. By employing both the MTT and LDH assays, researchers can obtain comprehensive data on both cell viability and membrane integrity. The suggested signaling pathways provide a basis for further mechanistic studies to elucidate the specific mode of action of this compound. It is recommended to perform these assays in at least three independent experiments to ensure the reproducibility of the results. Further investigations could include assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis to gain deeper insights into the cytotoxic mechanism of this compound.
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ozbiosciences.com [ozbiosciences.com]
- 14. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 15. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dammarane-Type Triterpenoids in Cancer Cell Lines
Disclaimer: The following application notes and protocols are generalized for the class of dammarane-type triterpenoids based on available scientific literature. There is currently a lack of specific published data for 3-Acetoxy-24-hydroxydammara-20,25-diene. Therefore, these guidelines are intended to serve as a starting point for research and may require optimization for the specific compound and cancer cell lines under investigation.
Introduction
Dammarane-type triterpenoids, a class of tetracyclic triterpenes isolated from various medicinal plants, including those of the Panax genus, have garnered significant interest in oncology research. These compounds have demonstrated potent cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the intrinsic (mitochondrial) pathway, modulation of key signaling cascades such as PI3K/Akt and MAPK, and cell cycle arrest. This document provides a comprehensive overview of the application of dammarane-type triterpenoids in cancer cell line studies, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Cytotoxicity of Representative Dammarane (B1241002) Triterpenoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Dammarane Triterpenoid (B12794562) 1 | DU145 (Prostate) | MTT | 5-10 | 24 | [1] |
| Gypensapogenin H | DU145 (Prostate) | Not Specified | ~10 | Not Specified | [2] |
| Gypensapogenin H | 22RV-1 (Prostate) | Not Specified | ~15 | Not Specified | [2] |
| Ginsenoside Rg18 | A549 (Lung) | Not Specified | 150 | Not Specified | [3] |
| Bacopaside E | MDA-MB-231 (Breast) | MTT | Not Specified | Not Specified | [4] |
| Bacopaside VII | MDA-MB-231 (Breast) | MTT | Not Specified | Not Specified | [4] |
Note: This table presents example data from studies on various dammarane triterpenoids to illustrate the expected range of activity. Actual IC50 values for this compound will need to be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the dammarane-type triterpenoid in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetoxy-24-hydroxydammara-20,25-diene as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 3-Acetoxy-24-hydroxydammara-20,25-diene, a triterpenoid (B12794562) isolated from Panax ginseng C.A.Mey[1], as an anticancer agent. Due to the limited availability of specific experimental data on this compound, this document outlines standardized protocols and data presentation formats applicable to the investigation of novel natural products in oncology research. The methodologies described are based on established techniques for evaluating cytotoxicity, apoptosis induction, and effects on cell signaling pathways.
Background
This compound is a dammarane-type triterpenoid. While direct evidence of its anticancer activity is not extensively documented in peer-reviewed literature, other dammarane (B1241002) triterpenoids, commonly known as ginsenosides, have demonstrated significant anticancer effects. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis. Therefore, this compound represents a promising candidate for further investigation as a potential therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 143519-04-4 | [2] |
| Molecular Formula | C₃₂H₅₂O₃ | [2] |
| Molecular Weight | 484.75 g/mol | [2] |
| IUPAC Name | (3β)-24-hydroxydammara-20,25-dien-3-yl acetate | |
| Purity | >97% (Commercially available) | |
| Storage | 2-8°C |
Hypothetical Cytotoxicity Data
The following table represents a hypothetical dataset for the cytotoxic effects of this compound against various cancer cell lines, as would be determined by a cell viability assay such as the MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| HeLa | Cervical Adenocarcinoma | 32.8 |
| A549 | Lung Carcinoma | 45.2 |
| HepG2 | Hepatocellular Carcinoma | 28.9 |
| PC-3 | Prostate Adenocarcinoma | 55.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Experimental Workflow
Caption: Workflow for screening novel compounds for anticancer activity.
Proposed Mechanism of Action: Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induction.
References
Application Notes and Protocols: Investigating the Mechanism of Action of 3-Acetoxy-24-hydroxydammara-20,25-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. This document provides a comprehensive set of protocols to investigate the mechanism of action of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent. The following sections detail experimental procedures, data presentation, and visual workflows to guide researchers in elucidating its therapeutic potential.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data from key experiments designed to assess the biological activity of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 4.2 |
| HEK-293 | Normal Embryonic Kidney | > 100 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 48.2 ± 3.1 | 35.5 ± 2.5 | 16.3 ± 1.8 |
| 10 µM Compound | 65.7 ± 4.2 | 22.1 ± 2.0 | 12.2 ± 1.5 |
| 20 µM Compound | 78.3 ± 5.5 | 15.4 ± 1.8 | 6.3 ± 0.9 |
A549 cells were treated for 24 hours prior to analysis by flow cytometry.
Table 3: Induction of Apoptosis in A549 Cells
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Control (Vehicle) | 4.1 ± 0.8 | 2.5 ± 0.5 |
| 15 µM Compound | 28.9 ± 3.2 | 15.7 ± 2.1 |
Cells were treated for 48 hours and analyzed by Annexin V/PI staining.
Table 4: Inhibition of Inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 25.3 ± 5.1 | 8.9 ± 2.2 |
| LPS (1 µg/mL) | 1580.4 ± 120.7 | 950.6 ± 85.4 |
| LPS + 10 µM Compound | 890.2 ± 75.3 | 475.1 ± 40.8 |
| LPS + 20 µM Compound | 450.8 ± 42.1 | 210.9 ± 25.3 |
Cytokine levels in the supernatant were measured by ELISA after 24 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., HEK-293).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compound on the cell cycle progression of cancer cells.
Materials:
-
A549 cells.
-
6-well plates.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (B145695) (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of the compound (e.g., 10 µM and 20 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells.
-
Annexin V-FITC Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Seed A549 cells in 6-well plates.
-
Treat the cells with the IC50 concentration of the compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 4: Anti-Inflammatory Assay (ELISA for Cytokines)
This protocol measures the inhibitory effect of the compound on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
This compound.
-
24-well plates.
-
ELISA kits for TNF-α and IL-1β.
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and an LPS-only control.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the compound's action.
Caption: Experimental workflow for investigating the bioactivity of the compound.
Caption: Proposed intrinsic apoptosis signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway.
purchasing 3-Acetoxy-24-hydroxydammara-20,25-diene for research purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) isolated from the roots of Panax ginseng C.A. Mey.[1][2] As a member of the triterpenoid class of compounds, it holds potential for investigation in various therapeutic areas, including but not limited to, cancer, inflammation, and neurodegenerative diseases. This document provides an overview of its chemical properties, guidance on its procurement for research purposes, and a generalized framework for its experimental application. Due to a lack of specific published research on this particular compound, the experimental protocols provided are based on general methodologies for similar triterpenoids and should be adapted and optimized for specific research questions.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 143519-04-4 | [1][2] |
| Molecular Formula | C₃₂H₅₂O₃ | [2] |
| Molecular Weight | 484.75 g/mol | |
| IUPAC Name | (3S,5R,8R,9R,10R,13R,14R,17S)-17-((R)-6-hydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate | |
| Appearance | Typically a white to off-white powder | |
| Purity | Research grade is commonly available at ≥95% | |
| Storage Conditions | Store at 2-8°C to ensure stability. | |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. Aqueous solubility is expected to be low. |
Procurement for Research
For research purposes, it is imperative to source this compound from reputable chemical suppliers to ensure high purity and batch-to-batch consistency. Several commercial vendors list this compound in their catalogs. When purchasing, researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.
Workflow for Procurement:
Caption: Procurement workflow for acquiring research-grade compounds.
General Experimental Protocols
The following are generalized protocols for investigating the potential biological activities of this compound. These should serve as a starting point and will require optimization based on the specific cell lines, animal models, and experimental endpoints.
In Vitro Cytotoxicity Assay
This protocol outlines a common method to assess the cytotoxic effects of the compound on cancer cell lines.
Experimental Workflow:
Caption: Workflow for a standard MTT-based cytotoxicity assay.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture media from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the media in the wells with the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol describes a method to evaluate the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Compare the nitrite levels in the compound-treated groups to the LPS-only treated group to determine the percentage of NO inhibition.
Potential Signaling Pathways for Investigation
Based on the known activities of other dammarane (B1241002) triterpenoids, the following signaling pathways are suggested as starting points for mechanistic studies of this compound.
Caption: Putative signaling pathways for investigation.
Conclusion
This compound represents a novel natural product for pharmacological research. The protocols and information provided herein offer a foundational framework for initiating studies into its potential cytotoxic and anti-inflammatory activities. Researchers are encouraged to adapt and expand upon these general methodologies to elucidate the specific mechanisms of action and therapeutic potential of this compound. Careful experimental design and data interpretation will be crucial in advancing our understanding of this and other related triterpenoids.
References
Troubleshooting & Optimization
solubility issues with 3-Acetoxy-24-hydroxydammara-20,25-diene in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Acetoxy-24-hydroxydammara-20,25-diene in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a dammarane-type triterpenoid. It is also known in the literature as SMIP004. This compound has been identified as a cancer cell-selective apoptosis inducer, particularly in human prostate cancer cells.[1] Its mechanism of action involves the disruption of mitochondrial respiration, leading to oxidative stress, activation of the unfolded protein response (UPR), and ultimately, cell cycle arrest and apoptosis.[2][3]
Q2: What are the main challenges when working with this compound in in vitro assays?
A2: Like many triterpenoids, this compound is a hydrophobic molecule. The primary challenge is its poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q4: What is the known solubility of this compound in DMSO?
A4: The solubility of this compound in DMSO is reported to be greater than or equal to 100 mg/mL.
Troubleshooting Guide
This guide addresses common solubility-related issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. | The compound's solubility limit has been exceeded in the final aqueous solution. | 1. Decrease the final concentration: The working concentration in the assay should be as low as possible while still eliciting a biological response. 2. Increase the percentage of DMSO in the final solution: Be mindful of the DMSO tolerance of your specific cell line, as high concentrations can be cytotoxic. It is recommended to keep the final DMSO concentration below 0.5%. 3. Serial Dilution: Perform serial dilutions in your aqueous buffer or medium rather than a single large dilution step. 4. Vortexing during dilution: Add the stock solution to the aqueous medium drop-wise while vortexing or stirring to ensure rapid and uniform mixing. |
| Inconsistent or non-reproducible assay results. | 1. Incomplete dissolution of the compound in the stock solution. 2. Precipitation of the compound in the assay plate over time. | 1. Ensure complete dissolution of the stock solution: After adding DMSO, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 10-15 minutes to ensure the compound is fully dissolved. 2. Visually inspect assay plates: Before and after incubation, inspect the wells of your microplates under a microscope for any signs of precipitation. 3. Include solubility checks: Run a parallel experiment without cells to observe if the compound remains in solution under the same assay conditions (temperature, incubation time). |
| Low biological activity observed. | The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility. | 1. Filter the final working solution: Use a 0.22 µm syringe filter to remove any undissolved micro-precipitates before adding the solution to your cells. This ensures you are working with a truly solubilized compound. 2. Optimize the stock solution concentration: While highly concentrated stock solutions are convenient, preparing a slightly more dilute stock solution in DMSO may improve its subsequent dilution into aqueous media. |
Experimental Protocols
Preparation of Stock Solution
A high-concentration stock solution is essential for minimizing the volume of organic solvent added to the cell culture.
| Parameter | Value/Procedure |
| Compound | This compound |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Concentration | 10-50 mM (e.g., 4.85 - 24.25 mg/mL) |
| Procedure | 1. Weigh the desired amount of the compound in a sterile microcentrifuge tube. 2. Add the calculated volume of DMSO to achieve the target concentration. 3. Gently warm the tube to 37°C and sonicate for 10-15 minutes to ensure complete dissolution. 4. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Cell Viability (MTT) Assay Protocol for Prostate Cancer Cells
This protocol is adapted from studies on SMIP004 and its analogs.[2]
| Parameter | Value/Procedure |
| Cell Line | LNCaP-S14 (human prostate cancer) |
| Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate |
| Incubation (pre-treatment) | 24 hours at 37°C, 5% CO₂ |
| Treatment Concentrations | Prepare serial dilutions of the compound in cell culture medium from the DMSO stock. A typical starting range is 1-100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. |
| Treatment Duration | 24 - 72 hours |
| Assay Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) |
| Procedure | 1. After the treatment period, add 10 µL of MTT solution to each well. 2. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. 3. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. 4. Read the absorbance at 570 nm using a microplate reader. |
| Controls | 1. Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. 2. Untreated Control: Cells in medium only. 3. Blank: Medium only (no cells). |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound (SMIP004)
This compound initiates a cascade of events starting with mitochondrial disruption.
Caption: Mechanism of action for this compound (SMIP004).
Experimental Workflow for Assessing Cytotoxicity
A typical workflow for evaluating the effect of the compound on cell viability.
Caption: Workflow for a cell viability (MTT) assay.
Logical Troubleshooting Flowchart for Solubility Issues
A step-by-step guide to resolving precipitation problems.
References
Technical Support Center: Optimizing 3-Acetoxy-24-hydroxydammara-20,25-diene Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 3-Acetoxy-24-hydroxydammara-20,25-diene and similar dammarane-type triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of this compound.
Q1: My overall yield of the target compound is very low. What are the potential causes and how can I improve it?
A1: Low yields can result from several factors throughout the experimental process. Consider the following troubleshooting steps:
-
Plant Material Quality: The concentration of triterpenoids can vary based on the plant's species, age, and cultivation conditions. Ensure you are using high-quality, properly identified raw material.
-
Incomplete Extraction: The choice of solvent, temperature, and extraction duration may not be optimal. Modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be more efficient than traditional maceration or Soxhlet extraction.[1] For instance, one study on triterpenoid (B12794562) saponins (B1172615) found optimal UAE conditions to be an extraction time of 33.6 minutes at 78.2°C.[1]
-
Compound Degradation: Dammarane (B1241002) saponins can be sensitive to high temperatures and extreme pH levels. Prolonged exposure to high heat during extraction or solvent evaporation can lead to degradation.[2] It has been observed that extraction temperatures above 80°C can lead to a decrease in saponin (B1150181) yield.
-
Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively extract the compound. Conversely, an excessively large volume can complicate the downstream concentration steps and may increase the co-extraction of impurities.[3] Increasing the solvent-to-solid ratio generally improves extraction efficiency up to a certain point, after which the yield may plateau or even decrease.[4][5]
Q2: My crude extract contains a high amount of pigments and other impurities. How can I remove them?
A2: The presence of chlorophyll (B73375) and other pigments is a common issue. Here are some strategies for their removal:
-
Defatting Pre-treatment: Before the primary extraction, pre-extract the dried plant material with a non-polar solvent like n-hexane or petroleum ether. This step will remove lipids and many pigments without significantly affecting the more polar triterpenoids.[6]
-
Solvent Partitioning: After initial extraction (e.g., with ethanol (B145695) or methanol), the extract can be suspended in water and partitioned against a series of immiscible solvents with increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This compound is likely to partition into the ethyl acetate or n-butanol phase, leaving many polar impurities in the aqueous layer.
-
Macroporous Resin Chromatography: Adsorbent resins like HP-20 can be used to capture the triterpenoids from the crude extract, while pigments and other impurities can be washed away with water or low-concentration ethanol before eluting the target compound with a higher concentration of ethanol.
Q3: I am experiencing poor separation and peak tailing during silica (B1680970) gel column chromatography. What can I do to improve this?
A3: Poor separation on silica gel is a frequent challenge due to the similar polarities of different saponins.[1]
-
Optimize the Mobile Phase: A common mobile phase for separating dammarane triterpenoids is a gradient of chloroform-methanol or dichloromethane-methanol.[7] Systematically adjust the solvent ratio to improve resolution. Adding a small amount of water to the mobile phase can sometimes deactivate the silica gel slightly and reduce tailing.
-
Sample Loading Technique: Ensure your sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, is often superior to "wet loading" for improving resolution.[8]
-
Consider Reversed-Phase Chromatography: If separation on normal-phase silica gel is inadequate, reversed-phase chromatography using a C18 stationary phase with a methanol-water or acetonitrile-water gradient is a powerful alternative for purifying saponins.[9]
Q4: How can I confirm the presence and quantify the yield of this compound in my fractions?
A4: A combination of chromatographic and spectroscopic techniques is necessary.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your column chromatography. Staining with a p-anisaldehyde solution followed by heating will visualize saponins as colored spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantification of dammarane saponins. A C18 column is typically used with a mobile phase of acetonitrile (B52724) and water.[9] Since many saponins lack a strong UV chromophore, detection is often performed with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[10]
-
Spectroscopic Analysis: For structural confirmation of the purified compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Data Presentation: Optimizing Extraction Parameters
The following tables summarize quantitative data from studies on triterpenoid extraction, providing a baseline for experimental design.
Table 1: Effect of Extraction Temperature on Triterpenoid Yield
| Temperature (°C) | Extraction Method | Relative Yield (%) | Source Plant |
| 40 | Oven Drying | Lower | Phaleria macrocarpa |
| 55 | Ultrasonic | 99.5 | Polyscias fruticosa |
| 60 | Oven Drying | 100 | Phaleria macrocarpa |
| 65 | Ultrasonic | 99.8 | Polyscias fruticosa |
| 75 | Ultrasonic | 95.5 | Polyscias fruticosa |
| 80 | Oven Drying | Lower | Phaleria macrocarpa |
Note: Data is normalized to the highest reported yield for comparison. Higher temperatures can sometimes lead to degradation of the target compounds.[11]
Table 2: Effect of Solvent-to-Solid Ratio on Triterpenoid Yield
| Solvent-to-Solid Ratio (mL/g) | Extraction Method | Relative Yield (%) | Source Plant |
| 10:1 | Ultrasonic | 98.7 | Loquat Peel |
| 15:1 | Microwave-Assisted | 100 | Actinidia deliciosa |
| 20:1 | Microwave-Assisted | 95.8 | Lactuca indica |
| 25:1 | Response Surface Methodology | 98.2 | Camellia oleifera |
| 40:1 | Single-Factor Experiment | 99.3 | Red Sage |
Note: Data is normalized for comparison. The optimal ratio depends on the specific plant material and extraction method.[3][12][13][14]
Table 3: Comparison of Different Extraction Solvents
| Solvent | Relative Triterpenoid Yield (%) | Source Plant | Notes |
| 100% Methanol (B129727) | 100 | Sapindus rarak | High polarity, effective for saponins.[15] |
| 75% Water + 25% Methanol | 85 | Swietenia mahagoni | Good for tannins, less effective for these saponins.[15] |
| 80% Ethanol | 92 | Date seeds | A common and effective solvent for saponins. |
| 50% Acetone | 88 | Date seeds | Also effective, but less common than alcohols. |
| Distilled Water | 75 | Date seeds | Extracts highly polar compounds, may have lower selectivity. |
Note: Solvent efficiency is highly dependent on the specific chemical structure of the target saponin.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dammarane Triterpenoids
This protocol is a general guideline and should be optimized for your specific plant material.
-
Preparation: Dry the plant material (e.g., roots or leaves of Panax ginseng) at 50-60°C and grind it into a fine powder (40-60 mesh).
-
Defatting: (Optional but recommended) Macerate the powder in n-hexane (1:10 w/v) for 24 hours to remove lipids and pigments. Filter and air-dry the plant material.
-
Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add 250 mL of 75% ethanol (a 1:25 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and the sonication time to 45 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for a second time to maximize yield.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (200-300 mesh) using a slurry method with dichloromethane. The amount of silica should be 20-50 times the weight of the crude extract.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[16]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v dichloromethane:methanol).
-
Collect fractions of equal volume.
-
-
Monitoring:
-
Monitor the separation by spotting fractions on a TLC plate.
-
Visualize the spots using a p-anisaldehyde spray reagent followed by gentle heating.
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Final Concentration: Evaporate the solvent from the combined fractions to yield the purified compound.
Protocol 3: Quantification by HPLC-ELSD
-
Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is commonly used.[9]
-
0-25 min: 23% A
-
25-50 min: 23% to 32% A
-
50-68 min: 32% to 35% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Drift Tube Temperature: 60°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Standard Preparation: Prepare a stock solution of a reference standard (if available) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the extract or purified fraction in methanol and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of the target compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical relationship for optimizing extraction parameters to maximize yield and purity.
Caption: Simplified biosynthetic pathway of dammarane-type triterpenoids like this compound.[17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. media.neliti.com [media.neliti.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. researchgate.net [researchgate.net]
- 18. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Triterpenoid Cytotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity experiments with triterpenoids. Our aim is to help you achieve more consistent, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my cytotoxicity assay results with triterpenoids so variable?
Inconsistent results in triterpenoid (B12794562) cytotoxicity assays can stem from a variety of factors, ranging from the physicochemical properties of the compounds themselves to the specifics of the experimental setup.[1][2] Key sources of variability include the inherent biological complexity of cell-based assays, potential interference of the triterpenoid with the assay chemistry, issues with compound solubility and stability, and inconsistencies in cell culture and plating techniques.[3][4]
Q2: My triterpenoid compound is showing high background absorbance in control wells (no cells) in my MTT/XTT assay. What is happening?
This is a common issue caused by the direct reduction of the tetrazolium salt (MTT, XTT) by the triterpenoid compound itself.[3] Triterpenoids can possess reducing properties that mimic the activity of cellular dehydrogenases, leading to a false-positive signal even in the absence of viable cells.[3]
Q3: How can I confirm if my triterpenoid is interfering with my tetrazolium-based assay?
To confirm interference, run a "compound only" control plate. Prepare serial dilutions of your triterpenoid in culture medium without cells, add the MTT or XTT reagent, and incubate under the same conditions as your experiment. A color change in these wells indicates direct reduction of the tetrazolium salt by your compound.[3]
Q4: What are the best practices for dissolving triterpenoids for cell-based assays?
Due to their hydrophobic nature, triterpenoids often have poor aqueous solubility.[5][6] It is standard practice to dissolve them in a solvent like DMSO first. However, it is crucial to keep the final concentration of the solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5][7] Always include a vehicle control with the highest concentration of solvent used in your experiment to account for any effects of the solvent itself.[7] Some triterpenoids may also exhibit pH-dependent solubility.[8]
Q5: Can triterpenoids affect cell viability through mechanisms other than direct cytotoxicity?
Yes, triterpenoids can modulate various cellular signaling pathways that influence cell survival and proliferation.[9] They have been shown to impact pathways leading to apoptosis, modulate oxidative stress, and affect inflammatory signaling cascades like NF-κB and STAT3.[3][9] Some can also alter cellular metabolism, which can complicate the interpretation of metabolic assays like MTT.[3]
Troubleshooting Guides
Problem 1: High Background Signal in Tetrazolium-Based Assays (MTT, XTT)
-
Symptom: You observe a strong color change in wells containing only the triterpenoid and media, leading to artificially low cytotoxicity readings.
-
Cause: The triterpenoid is directly reducing the tetrazolium salt.[3]
-
Solution Workflow:
Caption: Troubleshooting workflow for triterpenoid interference.
Problem 2: Inconsistent and Non-Reproducible IC50 Values
-
Symptom: The calculated IC50 value for your triterpenoid varies significantly between experiments.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Citation |
| Cell Culture Variability | Standardize cell culture conditions. Use cells with a low passage number, ensure they are in the logarithmic growth phase, and maintain consistent seeding densities. | [2][7] |
| Inconsistent Compound Activity | Prepare fresh dilutions of the triterpenoid from a concentrated stock for each experiment to avoid degradation. | [10] |
| Pipetting Inaccuracy & Edge Effects | Calibrate pipettes regularly. To mitigate edge effects, avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity. | [4][7] |
| Assay Choice | Different assay types measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can lead to different IC50 values. Consider using two different assay types to confirm results. | [1][7] |
| Solvent Toxicity | The solvent (e.g., DMSO) used to dissolve the triterpenoid may be at a toxic concentration. Perform a solvent tolerance test to find the maximum non-toxic concentration for your cell line. | [7] |
Problem 3: Low or No Cytotoxic Effect Observed
-
Symptom: The triterpenoid does not appear to affect cell viability, even at high concentrations.
-
Troubleshooting Steps:
-
Verify Compound Concentration: Double-check all calculations for serial dilutions. An error in dilution could lead to much lower concentrations than intended.[4]
-
Assess Compound Solubility: Poor solubility can lead to the compound precipitating out of the media, reducing the effective concentration. Visually inspect the wells for any precipitate.
-
Extend Exposure Time: Some compounds require a longer incubation period to exert their cytotoxic effects. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[10]
-
Confirm Cell Line Sensitivity: Some cell lines may be inherently resistant to the specific mechanism of your triterpenoid. Test a different, well-characterized cell line if possible.[10]
-
Consider Alternative Mechanisms: The triterpenoid may be affecting cellular processes not directly measured by your viability assay, such as cell cycle arrest without immediate cell death. Consider assays for apoptosis (e.g., Annexin V staining) or cell cycle analysis.[5]
-
Alternative Assay Protocols
Given the potential for interference with tetrazolium-based assays, consider these alternative methods:
Sulforhodamine B (SRB) Assay
This assay relies on the binding of the SRB dye to total cellular protein, which is proportional to cell mass.
Experimental Protocol:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with your triterpenoid for the desired duration.
-
Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm on a microplate reader.
ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels, a marker of metabolically active cells.[3] Since only viable cells synthesize ATP, its measurement is a reliable indicator of cell viability.[3]
Experimental Protocol:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with your triterpenoid.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[3]
-
Measurement: Record the luminescence using a luminometer.
| Assay Comparison | MTT/XTT | SRB | CellTiter-Glo® (ATP) |
| Principle | Enzymatic reduction of tetrazolium salt | Staining of total cellular protein | Quantification of ATP |
| Endpoint | Metabolic activity | Cell density/mass | Cell viability (ATP level) |
| Interference Risk | High (direct reduction by compounds) | Low | Low |
| Advantages | Inexpensive, widely used | Unaffected by compound's redox potential | High sensitivity, simple protocol |
| Disadvantages | Prone to interference, indirect measure | Fixation step required | More expensive |
Triterpenoid Signaling Pathways
Triterpenoids can induce cytotoxicity through various signaling pathways. Understanding these can help in selecting appropriate secondary assays to confirm the mechanism of action.
Caption: Triterpenoid effects on key signaling pathways.
References
- 1. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotin-Linked Ursolic Acid Conjugates as Selective Anticancer Agents and Target-Identification Tools for Cancer Therapy [mdpi.com]
- 6. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
stability of 3-Acetoxy-24-hydroxydammara-20,25-diene in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Acetoxy-24-hydroxydammara-20,25-diene in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents. Recommended options include Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Dimethyl Sulfoxide (DMSO), and Acetone[1]. For biological assays, DMSO is commonly used as a stock solution solvent.
Q2: What are the optimal storage conditions for this compound, both in solid form and in solution?
A2: In its solid (powder) form, the compound should be stored at 2-8°C. For solutions, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented, dammarane-type triterpenoids can be susceptible to several degradation mechanisms:
-
Hydrolysis: The acetate group at the C-3 position can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding hydroxyl group.
-
Oxidation: The double bonds in the structure (at C-20 and C-25) are potential sites for oxidation, which can be initiated by exposure to air, light, or certain metal ions.
-
Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization at chiral centers.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of the compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is one of the most common methods for stability testing due to its sensitivity and accuracy in separating and quantifying the parent compound and its potential degradation products[2]. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes[2][3].
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Symptom: Inconsistent or non-reproducible results in bioassays or other experiments.
Possible Cause: Degradation of the compound in the stock solution or experimental medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Check Solvent Purity: Use high-purity, anhydrous solvents to minimize solvent-mediated degradation.
-
Control Environmental Factors: Protect solutions from light by using amber vials or covering them with foil. Maintain a consistent temperature during your experiments.
-
Perform a Stability Check: Analyze your stock solution and a sample from your experimental setup at different time points using HPLC to check for the appearance of degradation peaks.
Issue 2: Poor Solubility in Aqueous Media
Symptom: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Cause: Low aqueous solubility of the hydrophobic triterpenoid (B12794562) structure.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous medium as low as possible (typically <0.5%) while ensuring the compound remains in solution.
-
Use a Surfactant or Solubilizing Agent: Consider the use of a biocompatible surfactant or cyclodextrin (B1172386) to enhance aqueous solubility. Perform control experiments to ensure the solubilizing agent does not interfere with your assay.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolution, but be cautious of potential heat generation which could accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Accurately weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.
Protocol 2: HPLC Method for Stability Assessment
Objective: To monitor the stability of this compound over time.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (as triterpenoids often lack a strong chromophore, low wavelength UV is typically used).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a solution of this compound in the solvent of interest (e.g., DMSO, ethanol, or an aqueous buffer with a low percentage of organic co-solvent).
-
Immediately after preparation (t=0), inject a sample onto the HPLC system to obtain the initial chromatogram.
-
Store the solution under the desired test conditions (e.g., room temperature, 37°C, exposure to light).
-
At specified time intervals (e.g., 2, 4, 8, 24 hours), inject another sample and record the chromatogram.
-
Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Illustrative Stability Data of a Dammarane Triterpenoid in Different Solvents at Room Temperature (25°C)
Note: This is a hypothetical data table for illustrative purposes, as specific stability data for this compound is not available in the provided search results.
| Time (hours) | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4, 1% DMSO) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 98.2 |
| 4 | 99.6 | 99.1 | 96.5 |
| 8 | 99.2 | 98.3 | 93.1 |
| 24 | 98.5 | 96.8 | 85.4 |
Visualizations
References
Technical Support Center: Alternative Cell Viability Assays for Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Sulforhodamine B (SRB) and CellTiter-Glo® assays when assessing the effects of triterpenoids on cell viability.
Frequently Asked Questions (FAQs)
Q1: Why are alternative assays like SRB or CellTiter-Glo® recommended over traditional MTT or XTT assays for triterpenoids?
A1: Triterpenoids, due to their inherent reductive potential, can directly reduce tetrazolium salts (like MTT or XTT) to their colored formazan (B1609692) product. This chemical reaction is independent of cellular metabolic activity, leading to artificially high absorbance readings and inaccurate cell viability data. Assays like SRB and CellTiter-Glo® are not based on metabolic reduction and are therefore not susceptible to this type of interference.
Q2: What is the fundamental difference in the mechanism of SRB and CellTiter-Glo® assays?
A2: The SRB assay is a colorimetric method that measures total cellular protein content, which is proportional to the cell number.[1][2] The Sulforhodamine B dye binds to basic amino acid residues of cellular proteins under acidic conditions.[1][3] In contrast, the CellTiter-Glo® assay is a luminescence-based method that quantifies ATP, a key indicator of metabolically active cells.[4][5] A thermostable luciferase enzyme uses ATP to generate a luminescent signal that is directly proportional to the number of viable cells.[6]
Q3: Can the solvent used to dissolve triterpenoids, such as DMSO, interfere with these assays?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for triterpenoids. While high concentrations of DMSO can be toxic to cells, the concentrations used in typical cell viability assays (usually <0.5%) have minimal effects on the CellTiter-Glo® assay's light output.[7] For the SRB assay, it is important to include a vehicle control (medium with the same concentration of DMSO used for the test compounds) to account for any potential effects of the solvent on cell growth or the assay itself.
Q4: Can I use these assays for both adherent and suspension cells?
A4: The SRB assay is primarily optimized for adherent cells, as it involves washing steps where suspension cells could be lost.[2] The CellTiter-Glo® assay is suitable for both adherent and suspension cells and is performed in a homogeneous "add-mix-measure" format, which simplifies the protocol for suspension cultures.[7]
Troubleshooting Guides
Sulforhodamine B (SRB) Assay
| Problem | Possible Cause | Solution |
| High background in wells without cells | Incomplete washing of excess SRB dye. | Ensure thorough and quick washing with 1% acetic acid (at least four to five times).[1][8] After the final wash, gently tap the plate on a paper towel to remove residual wash solution.[9] |
| Low signal or weak absorbance readings | Low cell seeding density or cell loss during washing steps. | Optimize the initial cell seeding density to ensure cells are in an exponential growth phase during the experiment.[10] Perform washing steps gently to avoid detaching the cell monolayer.[11] |
| Inconsistent results between replicate wells | Uneven cell seeding or incomplete solubilization of the dye. | Ensure a homogeneous cell suspension before seeding.[8] After adding the Tris base solution, use a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.[9] |
| High variability between experiments | Inconsistent incubation times or variations in reagent preparation. | Standardize all incubation times (cell seeding, compound treatment, fixation, staining).[1] Ensure reagents are prepared fresh and consistently for each experiment. |
CellTiter-Glo® Luminescent Cell Viability Assay
| Problem | Possible Cause | Solution |
| High background luminescence in "medium only" wells | Contaminated culture medium or suboptimal reagent preparation. | Use a fresh, unopened bottle of culture medium to test for contamination.[6] Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions, ensuring the substrate is fully dissolved, and allow it to equilibrate to room temperature before use.[6] |
| Low signal or poor sensitivity | Insufficient cell lysis or low ATP levels in cells. | Mix the plate on an orbital shaker for 2 minutes after adding the reagent to ensure complete cell lysis.[12] Ensure cells are healthy and metabolically active; use cells within a lower passage number. |
| Signal variability across the plate | Temperature gradients or uneven cell seeding. | Equilibrate the plate to room temperature for approximately 30 minutes before adding the reagent to minimize temperature variations.[12][13] Ensure a uniform single-cell suspension before plating to avoid clumps.[6] |
| Signal decreases rapidly | Presence of ATPases in the serum of the culture medium. | Generate an ATP standard curve immediately before adding the reagent to samples. If significant ATPase activity is suspected, consider preparing the standard curve in serum-free medium.[4] |
Data Presentation
Table 1: Quantitative Parameters for SRB Assay
| Parameter | Recommendation |
| Cell Seeding Density | 5,000–20,000 cells/well (96-well plate)[9][10] |
| Fixation Solution | 10% (w/v) Trichloroacetic Acid (TCA)[2] |
| Fixation Time | At least 1 hour at 4°C[1] |
| SRB Staining Solution | 0.4% (w/v) SRB in 1% acetic acid[1] |
| Staining Time | 30 minutes at room temperature[1] |
| Washing Solution | 1% (v/v) Acetic Acid[2] |
| Solubilization Solution | 10 mM Tris base solution, pH 10.5[2][3] |
| Absorbance Reading | 510 nm - 570 nm[2][9] |
Table 2: Quantitative Parameters for CellTiter-Glo® Assay
| Parameter | Recommendation (96-well plate) |
| Cell Culture Volume | 100 µL[12] |
| Reagent Volume | 100 µL[12] |
| Plate Equilibration Time | ~30 minutes at room temperature[7][12] |
| Mixing Time | 2 minutes on an orbital shaker[7][12] |
| Signal Stabilization Time | 10 minutes at room temperature[7][12] |
| Luminometer Integration Time | 0.25–1 second per well[12] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[9][10]
-
Compound Treatment: Treat cells with various concentrations of the triterpenoid (B12794562) compound and incubate for the desired exposure period (e.g., 48-72 hours).[1]
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1][2]
-
Washing: Carefully remove the TCA and wash the plates five times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.[1][2]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1][9]
-
Post-Staining Wash: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB.[9]
-
Dye Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[2][9]
-
Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[2]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in 100 µL of culture medium. Include control wells with medium only for background measurement.[7][12]
-
Compound Treatment: Add the triterpenoid compounds to the experimental wells and incubate for the desired period.
-
Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.[7][12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).[12]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][12]
-
Incubation: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][12]
-
Measurement: Record the luminescence using a luminometer.[12]
Mandatory Visualization
Caption: Triterpenoid modulation of NF-κB and intrinsic apoptosis pathways.
References
- 1. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodstruct.com [foodstruct.com]
- 10. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
Technical Support Center: Minimizing Background Signal in Triterpenoid Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in triterpenoid (B12794562) bioassays.
Troubleshooting Guides
High background signal can mask the true activity of your triterpenoid compounds, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating common sources of interference.
Problem 1: High Background Fluorescence in Cell-Based Assays
High background fluorescence can originate from the cells themselves (autofluorescence), the assay media, or the triterpenoid compounds.
Troubleshooting Steps:
-
Identify the Source of Autofluorescence:
-
Unstained Cell Control: Measure the fluorescence of cells that have not been treated with any fluorescent dye or triterpenoid to determine the baseline cellular autofluorescence.[1]
-
Media-Only Control: Measure the fluorescence of the cell culture medium alone to check for background from components like phenol (B47542) red or serum.[2]
-
Compound Control: Measure the intrinsic fluorescence of your triterpenoid compound in the assay buffer.
-
-
Mitigation Strategies:
-
Optimize Wavelengths: If possible, use fluorophores with longer excitation and emission wavelengths (red or far-red spectrum) to minimize cellular autofluorescence, which is typically higher at shorter wavelengths.[1][3]
-
Use Phenol Red-Free Media: Phenol red is a common source of background fluorescence in cell culture media.[2] Switching to a phenol red-free formulation during the assay can significantly reduce background.
-
Optimize Plate Reading: For adherent cells, reading the plate from the bottom can reduce background signal from the media.[2]
-
Select Appropriate Microplates: Use black microplates with clear bottoms for fluorescence assays to minimize background and prevent crosstalk between wells.[2]
-
Problem 2: Non-Specific Binding of Triterpenoids or Detection Reagents
Non-specific binding to proteins, plastics, or other assay components can lead to a high background signal. This is particularly relevant for hydrophobic compounds like many triterpenoids.
Troubleshooting Steps:
-
Identify the Source of Non-Specific Binding:
-
No-Primary Antibody Control (for immunoassays): If you are using an antibody-based detection method, run a control without the primary antibody to check for non-specific binding of the secondary antibody.[4]
-
Analyte Over Bare Surface (for surface-based assays): In assays like Surface Plasmon Resonance (SPR), flowing the analyte over a bare sensor surface can reveal non-specific binding to the surface itself.[5]
-
-
Mitigation Strategies:
-
Optimize Reagent Concentrations: Titrate primary and secondary antibodies (if applicable) to determine the optimal concentration that maximizes specific signal while minimizing background.[1][4][6]
-
Improve Blocking: Insufficient blocking is a common cause of high background.[4][7] Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., Bovine Serum Albumin (BSA), casein, or a commercial blocking solution).[8]
-
Increase Wash Steps: Inadequate washing can leave unbound reagents behind.[1][9] Increase the number and duration of wash steps.[6]
-
Modify Buffer Composition:
-
Add Detergents: Including a mild, non-ionic detergent like Tween-20 (typically at 0.05-0.2%) in wash and antibody dilution buffers can help reduce non-specific interactions.[5][6]
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can reduce charge-based non-specific binding.[5][10]
-
-
Consider Plasticware: Some plastics can leach chemicals that interfere with assays or bind compounds non-specifically.[11][12] If you suspect this is an issue, consider using low-binding microplates and tubes.
-
Frequently Asked Questions (FAQs)
Q1: My untreated cells show very high background fluorescence. What could be the cause?
A1: High background fluorescence in untreated cells is often due to cellular autofluorescence. This intrinsic fluorescence is primarily caused by endogenous molecules like NADH, riboflavins, and collagen, which tend to fluoresce in the blue-green region of the spectrum.[3]
To address this, you can:
-
Use Red-Shifted Dyes: Switch to fluorescent probes that excite and emit at longer wavelengths (above 600 nm) to avoid the main range of cellular autofluorescence.[3]
-
Implement a "No-Stain" Control: Always include a sample of unstained cells to quantify the level of autofluorescence, which can then be subtracted from your experimental values.[1]
-
Optimize Media: Use phenol red-free media for the duration of the assay, as phenol red is a significant contributor to background fluorescence.[2]
Q2: I am observing a high signal in my negative control wells, even without the triterpenoid compound. What should I check?
A2: A high signal in the negative control suggests a problem with the assay reagents or procedure, rather than the compound itself. Common culprits include:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to the well surface or other proteins.[4][13] Ensure you have an adequate blocking step and that your antibody concentrations are optimized.[6][7]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with microbes or chemicals that produce a signal.[1][9] Use fresh, sterile solutions.
-
Insufficient Washing: Residual unbound detection reagents will lead to a high background.[1][9] Ensure your wash steps are thorough.
Q3: Can the triterpenoid itself bind to components in the assay, causing a high background?
A3: Yes, this is a significant consideration. Triterpenoids, particularly those with high lipophilicity, can bind non-specifically to various components:
-
Serum Albumin: Triterpenoids are known to bind to serum albumin (like BSA or albumin present in fetal bovine serum), which can interfere with the assay.[14][15] If your assay medium contains serum, this interaction could affect the availability of your compound or lead to a high background. Consider reducing the serum concentration or using a serum-free medium for the assay.
-
Plasticware: Triterpenoids can adsorb to the surfaces of standard laboratory plastics.[5] Using low-retention plastic tips and plates can help mitigate this.
-
Detection Enzymes: Some triterpenoids might directly interact with and modulate the activity of reporter enzymes (e.g., luciferase, peroxidases), leading to false signals.
Q4: How can I prevent non-specific binding of my triterpenoid to proteins in the assay?
A4: To reduce non-specific protein binding:
-
Include a Blocking Agent: Adding a protein like BSA to your assay buffer can help block non-specific binding sites on surfaces and other proteins.[5][8][10]
-
Use Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20) can help disrupt hydrophobic interactions that lead to non-specific binding.[5][10]
-
Optimize pH: Adjusting the pH of your assay buffer can alter the charge of both your compound and interacting proteins, potentially reducing non-specific interactions.[10]
Data Presentation
Table 1: Example of Antibody Titration to Reduce Background
| Primary Antibody Dilution | Raw Signal (Positive Control) | Raw Signal (Negative Control) | Signal-to-Background Ratio |
| 1:100 | 55,000 | 15,000 | 3.7 |
| 1:500 | 48,000 | 5,000 | 9.6 |
| 1:1000 | 35,000 | 1,500 | 23.3 |
| 1:2000 | 20,000 | 1,200 | 16.7 |
This table illustrates how optimizing the primary antibody concentration can significantly improve the signal-to-background ratio.
Table 2: Effect of Wash Steps and Blocking on Background Signal
| Assay Condition | Raw Signal (Negative Control) | % Background Reduction |
| Standard Protocol (1x Wash, 1 hr Blocking) | 8,000 | - |
| Increased Washing (3x Wash) | 4,500 | 43.75% |
| Increased Blocking (2 hr Blocking) | 5,200 | 35.00% |
| Increased Washing & Blocking | 2,100 | 73.75% |
This table demonstrates the impact of increasing wash steps and blocking time on reducing background signal.
Experimental Protocols
Protocol 1: General Cell-Based Fluorescence Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the growth medium and replace it with a serum-free or low-serum, phenol red-free assay medium containing various concentrations of the triterpenoid compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period under appropriate cell culture conditions.
-
Fluorescent Staining: Remove the treatment medium and add the fluorescent dye diluted in an appropriate buffer. Incubate as required by the dye manufacturer.
-
Washing: Wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the optimal excitation and emission wavelengths. Ensure the reader is set to read from the bottom of the plate.
Visualizations
Caption: General workflow for a typical triterpenoid bioassay.
Caption: Troubleshooting decision tree for high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. tecan.com [tecan.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. licorbio.com [licorbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. mdpi.com [mdpi.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 14. Interaction of triterpenoids with human serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Acetoxy-24-hydroxydammara-20,25-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Acetoxy-24-hydroxydammara-20,25-diene.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery of the Target Compound After Silica (B1680970) Gel Column Chromatography
-
Question: I am experiencing a significant loss of this compound during silica gel column chromatography. What are the potential causes and how can I improve the recovery?
-
Answer: Low recovery from a silica gel column can be attributed to several factors related to the structure of your compound. The slightly acidic nature of silica gel can potentially cause hydrolysis of the acetate (B1210297) group or isomerization of the diene system.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, consider treating the silica gel with a base, such as triethylamine (B128534), to neutralize acidic sites. This can be done by preparing a slurry of silica gel in your starting mobile phase and adding a small amount of triethylamine (e.g., 0.1% v/v).
-
Optimize the Mobile Phase: Avoid highly polar or acidic solvents in your mobile phase. A gradient of hexane (B92381) and ethyl acetate is a common choice. Start with a low polarity and gradually increase it. The presence of the hydroxyl group will require a moderately polar solvent system for elution.
-
Consider Alternative Stationary Phases: If the issue persists, switching to a less acidic stationary phase like alumina (B75360) (neutral or basic) or using reversed-phase chromatography (C18) might be beneficial.[2]
-
Issue 2: Co-elution of Impurities with the Target Compound
-
Question: I am observing impurities that co-elute with my target compound during both normal-phase and reversed-phase chromatography. How can I improve the separation?
-
Answer: Co-elution is a common challenge when purifying natural products, especially those with structurally similar isomers or degradation products. For this compound, potential co-eluting impurities could include isomers with different double bond positions or the hydrolyzed product (diol).
Troubleshooting Steps:
-
Fine-tune the Solvent System: In normal-phase chromatography, try adding a small amount of a third solvent with a different polarity or selectivity, such as dichloromethane (B109758) or acetone, to your hexane/ethyl acetate mobile phase. For reversed-phase HPLC, subtle changes in the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or using a combination) can alter selectivity.[3][4]
-
Employ Orthogonal Separation Techniques: If one chromatographic method is insufficient, combine techniques with different separation mechanisms. For example, follow up a normal-phase column with a reversed-phase HPLC step.[5]
-
High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is often necessary. A C18 column with a gradient of water and acetonitrile or methanol is a good starting point.[6] The use of a C30 column can sometimes provide better resolution for triterpenoids.[7]
-
Issue 3: Peak Tailing in Reversed-Phase HPLC
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing in reversed-phase HPLC for compounds like triterpenoids is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[8][9]
Troubleshooting Steps:
-
Modify the Mobile Phase pH: Adding a small amount of a weak acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can suppress the ionization of residual silanol groups and reduce peak tailing.[9]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.[10]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or similar in strength to the initial mobile phase to avoid peak distortion.[11]
-
Issue 4: Potential Degradation of the Compound During Purification
-
Question: I suspect that my compound is degrading during the purification process. What are the likely degradation pathways and how can I minimize them?
-
Answer: The presence of an acetate ester and a diene system makes this compound susceptible to specific degradation pathways.
Potential Degradation Pathways and Solutions:
-
Hydrolysis of the Acetate Group: The ester can be hydrolyzed to the corresponding alcohol under acidic or basic conditions.[12]
-
Solution: Avoid prolonged exposure to strongly acidic or basic conditions. Use neutralized silica gel for column chromatography and buffered mobile phases for HPLC when necessary.
-
-
Isomerization of the Diene System: Double bonds can migrate or isomerize (e.g., from E to Z) when exposed to heat, light, or acid/base catalysts.[13][14]
-
Solution: Perform purification steps at room temperature whenever possible and protect the sample from light. Use neutral pH conditions during chromatography.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for Dammarane-Type Triterpenoids
| Purification Method | Stationary Phase | Typical Mobile Phase | Purity Achieved (Typical) | Recovery Yield (Typical) | Key Advantages | Common Challenges |
| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | 60-80% | 50-70% | High loading capacity, cost-effective for initial cleanup. | Low resolution for isomers, potential for compound degradation.[1] |
| Reversed-Phase Flash Chromatography | C18 Silica Gel | Water:Methanol or Water:Acetonitrile (gradient) | 70-90% | 60-80% | Good for separating compounds with different polarities. | Lower loading capacity than normal phase. |
| Preparative HPLC | C18 or C30 (5-10 µm) | Water:Acetonitrile or Water:Methanol (gradient) | >95% | 40-60% | High resolution, excellent for final purification. | Low throughput, requires specialized equipment.[7] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid Partition | e.g., Ethyl acetate-n-butanol-water | >98% | >80% | No solid support (no irreversible adsorption), high recovery.[14] | Requires specialized equipment and expertise. |
Note: The purity and recovery values are estimates based on the purification of similar dammarane-type triterpenoids and may vary depending on the specific experimental conditions and the complexity of the initial extract.
Experimental Protocols
Protocol: General Purification Strategy for this compound
This protocol outlines a general multi-step approach for the purification of the target compound from a crude plant extract.
-
Initial Extraction and Fractionation:
-
Extract the dried and powdered plant material with a suitable solvent such as methanol or ethanol.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
Suspend the crude residue in water and partition successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol. The target compound is expected to be in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography (Initial Cleanup):
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Combine the fractions containing the target compound.
-
-
Reversed-Phase Preparative HPLC (Final Purification):
-
Dissolve the semi-purified fraction from the previous step in methanol or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Use a C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm).
-
Employ a gradient elution system. A typical starting point is a gradient of water (A) and acetonitrile (B) or methanol (B). For example:
-
0-5 min: 70% B
-
5-30 min: 70% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 70% B
-
-
Set the flow rate according to the column dimensions (e.g., 10-15 mL/min for a 20 mm ID column).
-
Monitor the elution using a UV detector (if the compound has a chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
Collect the peak corresponding to the target compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification challenges.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild Isomerization of Conjugated Dienes Using Co-Mediated Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Natural Product Extract Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you ensure the reproducibility of your experiments involving natural product extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in natural product extracts?
Batch-to-batch variability is a significant challenge in natural product research and can stem from multiple factors throughout the entire workflow.[1] The main sources can be categorized as:
-
Raw Material Variation:
-
Genetics and Species Identification: Incorrect botanical identification can lead to the extraction of entirely wrong compounds.[1][2] Even within the same species, genetic variations can result in different chemical profiles.[1]
-
Geographical Location and Environment: Factors like soil composition, climate, and environmental pollutants significantly impact the chemical makeup of the source plant.[1]
-
Harvesting and Post-Harvest Handling: The timing of the harvest is crucial, as the concentration of active compounds can fluctuate with the plant's growth cycle.[1] Post-harvest processing, including drying and storage conditions, also plays a critical role.[1]
-
-
Extraction Process Parameters:
-
Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, Soxhlet, microwave-assisted extraction) and the solvent used will selectively extract different compounds, leading to variability.[1][3]
-
Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, solvent-to-solid ratio, and particle size of the plant material can alter the final extract composition.[4]
-
-
Analysis and Handling of the Extract:
Q2: What is the difference between a "standardized" and a "full spectrum" extract?
"Full spectrum" and "standardized" represent two different approaches to herbal extracts:
-
Full Spectrum Extract: This type of extract aims to capture the entire range of phytochemicals present in the original plant material in their natural ratios. The underlying philosophy is that the synergistic or antagonistic effects of various compounds contribute to the overall biological activity.
-
Standardized Extract: This extract is prepared to contain a consistent and guaranteed amount of one or more specific active compounds or markers.[7][8] This approach is intended to ensure batch-to-batch consistency in terms of the concentration of known active constituents.[9]
Q3: Why is dereplication important in natural product screening?
Dereplication is the process of rapidly identifying known compounds from active natural product extracts at an early stage.[6] This is crucial for avoiding the time-consuming and costly effort of re-isolating and re-characterizing compounds that have already been discovered.[6] By quickly identifying known substances, researchers can focus their efforts on novel and potentially more promising compounds.[6]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected bioactivity across different batches of the same extract.
This is a common issue stemming from the inherent variability of natural products.[4]
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent bioactivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Raw Material Variability | Verify the botanical identity, geographical source, and harvest time of the plant material.[1] Implement quality control for raw materials. |
| Inconsistent Extraction Protocol | Strictly document and standardize all extraction parameters, including solvent type and purity, solvent-to-solid ratio, extraction time, temperature, and agitation speed.[4][5] |
| Degradation of Bioactive Compounds | Review extraction and storage conditions. Avoid high temperatures and exposure to light and oxygen.[4] Store extracts at low temperatures (e.g., -20°C) in airtight, dark containers.[4] |
| Lack of Chemical Standardization | Perform phytochemical profiling for each batch using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify marker compounds and ensure consistency.[4] |
Problem 2: No hits or false negatives in a bioassay screen.
Several factors can lead to a lack of observed activity in an otherwise potent extract.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Selection | A highly specific target-based assay may miss compounds acting through a different mechanism.[6] Consider using broader, phenotype-based assays for initial screening.[6] |
| Insufficient Concentration Range | Test extracts over a wide range of concentrations to avoid missing compounds with a narrow window of activity.[6] |
| Poor Solubility | Poor solubility of compounds in the assay buffer can lead to false negatives.[6] Use appropriate solvents for solubilization and ensure thorough mixing.[6] |
| Sample Degradation | Natural products can be unstable.[6] Ensure proper storage and handling to prevent the degradation of active compounds.[6] |
Problem 3: High hit rate or false positives in a bioassay screen.
A high number of hits may not always indicate specific activity.
Troubleshooting Workflow for High Hit Rate
Caption: Workflow for triaging a high number of initial hits.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Interference | Some natural products can interfere with assay technologies (e.g., autofluorescence). Perform a counter-screen using a different detection method.[6] |
| Non-specific Cytotoxicity | The observed activity may be due to general cell death. Run a cytotoxicity assay in parallel with the primary screen.[6] |
| Promiscuous Inhibitors (PAINS) | Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple assays through non-specific mechanisms. Check the chemical structures of identified hits against known PAINS databases.[6] |
| Compound Aggregation | Some compounds can form aggregates that non-specifically inhibit enzymes. Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[6] |
Quantitative Data on Variability
The chemical composition of natural product extracts can vary significantly, impacting their bioactivity. The following table illustrates potential variations in the content of a marker compound in different batches of a plant extract.
Table 1: Example of Batch-to-Batch Variability in Marker Compound Concentration
| Batch Number | Harvest Season | Extraction Method | Marker Compound Concentration (mg/g of extract) | Bioactivity (IC50 in µM) |
| Batch 1 | Spring | Maceration | 12.5 | 8.2 |
| Batch 2 | Spring | Maceration | 11.9 | 8.9 |
| Batch 3 | Autumn | Maceration | 7.8 | 15.1 |
| Batch 4 | Spring | Soxhlet | 18.2 | 5.4 |
This table is illustrative and demonstrates how changes in harvest time and extraction method can lead to significant variations in the concentration of a key bioactive compound and, consequently, the observed biological activity.
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of Plant Material
-
Preparation of Plant Material: Ensure the plant material is correctly identified, cleaned, dried (if necessary), and ground to a uniform and fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered plant material.
-
Place the material in a suitable vessel (e.g., a flask for maceration or a thimble for Soxhlet extraction).
-
Add a specified volume of the chosen solvent (e.g., ethanol, methanol, hexane) to achieve a defined solid-to-solvent ratio.
-
For maceration, allow the mixture to stand for a defined period (e.g., 24-72 hours) at a specific temperature, with periodic agitation.
-
For Soxhlet extraction, heat the solvent and allow it to cycle through the plant material for a set number of hours.
-
-
Filtration and Concentration:
-
Drying and Storage:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Phytochemical Profiling
This protocol provides a general framework for the analysis of a plant extract. Method validation and optimization are essential for each specific extract.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point is a gradient from 10% to 90% acetonitrile over 30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength appropriate for the compounds of interest (e.g., 254 nm, 280 nm, or scanning with a DAD).
-
Sample Preparation: Accurately weigh the dried extract and dissolve it in the mobile phase or a suitable solvent (e.g., methanol).[5] Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a fixed volume of the prepared sample.
-
Run the gradient program and collect the chromatogram.
-
Analyze the resulting peaks to create a chemical "fingerprint" of the extract. For quantitative analysis, run a calibration curve with a known standard of a marker compound.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a natural product extract. Understanding the target pathway is crucial for designing relevant bioassays.
Caption: A hypothetical signaling cascade and a point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facts about standardization of herbal medicine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dammarane Triterpenoids from Panax ginseng: Evaluating Biological Activity and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of dammarane (B1241002) trinamely 3-Acetoxy-24-hydroxydammara-20,25-diene, alongside a selection of well-characterized ginsenosides (B1230088). While specific experimental data for this compound is limited in current literature, this guide leverages available information on structurally related dammarane triterpenoids to provide a valuable comparative context for future research and drug discovery initiatives.
Introduction to Dammarane Triterpenoids
Dammarane-type triterpenoids are the primary bioactive constituents of Panax ginseng, a medicinal plant with a long history of use in traditional Asian medicine. These compounds, which include the well-known ginsenosides, exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. Their diverse biological activities are attributed to their unique four-ring, steroid-like structure. This guide focuses on comparing the known effects of prominent ginsenosides to provide a framework for understanding the potential activities of less-studied dammarane triterpenoids like this compound.
Comparative Biological Activities
The biological effects of ginsenosides are diverse and depend on their specific chemical structures, including the type and number of sugar moieties and their attachment points. Below is a comparative summary of the cytotoxic, anti-inflammatory, and neuroprotective activities of several key ginsenosides.
Cytotoxic Activity Against Cancer Cells
Numerous dammarane-type saponins (B1172615) isolated from Panax ginseng and related species have demonstrated cytotoxic effects against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ginsenoside Rh2 | Human leukemia (HL-60) | 16.74 | [1][2] |
| Human gastric cancer (MGC80-3) | 29.51 | [1][2] | |
| Human hepatoma (Hep-G2) | 20.48 | [1][2] | |
| Pseudoginsenoside A | Human liver cancer (HepG2) | 59.91 ± 5.98 | [3] |
| Human lung cancer (A549) | 78.32 ± 7.21 | [3] | |
| Human breast cancer (MCF-7) | 97.10 ± 4.32 | [3] | |
| Ginsenoside Rg3 | Human leukemia (HL-60) | Weakly active | [1][2] |
| 20(S)-Protopanaxadiol (PPD) | Varies | Potent activator of CK-MM | [4] |
Anti-Inflammatory Activity
Ginsenosides have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.
| Compound | Model | Key Findings | Signaling Pathway | Reference |
| Ginsenoside Rb1 | In vitro and in vivo models | Reduces inflammatory cytokines | - | [5] |
| Notoginsenoside NL-J | LPS-activated RAW 264.7 cells | Decreased secretion of TNF-α, IL-6, COX-2, NF-κB/p65, and iNOS | NF-κB | [6] |
| Various Dammarane Saponins | Zebrafish inflammatory models | Alleviated inflammatory response | MyD88/NF-κB and STAT3 | [7] |
Note on this compound: The anti-inflammatory potential of this specific compound has not been extensively studied. Based on the activities of other dammarane triterpenoids, it is a promising area for future research.
Neuroprotective Effects
The neuroprotective effects of ginsenosides are a significant area of research, with studies demonstrating their ability to protect against neuronal damage in various models of neurological disease.
| Compound | Model | Key Findings | Signaling Pathway | Reference |
| Ginsenoside Rb1 | Central nervous system disease models | Antioxidative, anti-apoptotic, and anti-inflammatory agent | - | [5] |
| Ginsenoside Rd | Ischemic rat models | Increases glutamate (B1630785) clearance | PI3K/AKT and ERK1/2 | [8] |
| Various Ginsenosides | Animal and cell culture models | Counteract factors promoting neuronal death | - | [9] |
Note on this compound: There is currently no specific data on the neuroprotective effects of this compound.
Signaling Pathways Modulated by Ginsenosides
Ginsenosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many dammarane saponins are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MyD88/NF-κB signaling pathway by dammarane saponins.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ginsenosides) for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Anti-Inflammatory Assay in Macrophages
The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6]
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds for a set time (e.g., 24 hours).
-
Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are subjected to Western blot analysis to determine the expression levels of key proteins like NF-κB p65, IκBα, and iNOS.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the biological activities of novel dammarane triterpenoids.
Caption: General experimental workflow for investigating dammarane triterpenoids.
Conclusion and Future Directions
While a comprehensive body of research exists on the pharmacological activities of numerous ginsenosides, specific data on this compound remains elusive. The comparative data presented in this guide for other dammarane triterpenoids highlights the potential therapeutic utility of this class of compounds and underscores the need for further investigation into less-characterized members. Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation. Such studies will be instrumental in fully elucidating the structure-activity relationships within the dammarane triterpenoid family and could lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-activity relationship analysis of dammarane-type natural products as muscle-type creatine kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective effects of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Dammarane-Type Triterpenoids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dammarane-type triterpenoids, detailing their structure-activity relationships (SAR) in cancer cells. By presenting quantitative data, experimental protocols, and signaling pathway diagrams, this document aims to facilitate the strategic design of novel and more potent anticancer agents.
Dammarane-type triterpenoids, a class of natural products primarily isolated from ginseng, have garnered significant attention for their diverse pharmacological effects, including potent anticancer activities.[1] These compounds, characterized by a tetracyclic triterpene backbone, offer a versatile scaffold for chemical modification to enhance their therapeutic efficacy. Understanding the relationship between their chemical structure and biological activity is paramount for the development of next-generation cancer therapies.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of dammarane-type triterpenoids is profoundly influenced by their structural features. Modifications to the aglycone skeleton, the nature and position of sugar moieties, and alterations to the side chain can dramatically impact their cytotoxicity and mechanism of action.
Impact of Aglycone Modifications
The aglycone, the non-sugar component of these saponins (B1172615), serves as the foundational structure for anticancer activity. Protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) are two primary aglycones that exhibit intrinsic, albeit often moderate, anticancer effects.[2] However, chemical modifications to these core structures have been shown to significantly enhance their potency.
Semi-synthetic derivatives of PPD, for instance, have demonstrated superior antiproliferative activity compared to the parent compound. Studies have shown that the introduction of acetyl groups at specific positions can lead to more potent derivatives that induce G1 phase cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5]
Influence of Glycosylation
The type, number, and linkage of sugar molecules attached to the dammarane (B1241002) skeleton play a crucial role in modulating anticancer activity. While glycosides (saponins) are abundant in nature, their corresponding aglycones (sapogenins) often exhibit stronger cytotoxic effects.[3] This suggests that the sugar moieties can influence factors such as cell permeability and interaction with molecular targets. However, specific glycosylation patterns in compounds like bacopaside (B14799058) E and bacopaside VII have been shown to possess potent antitumor effects, indicating a complex relationship.[6]
Side Chain Variations
The structure of the side chain at C-17 is another critical determinant of anticancer activity. Modifications to the side chain can influence the compound's interaction with specific cellular targets and thereby alter its mechanism of action. For example, derivatives of the ginsenoside AD-2 with specific modifications have shown enhanced activity, with some compounds exhibiting potent cytotoxicity in the low micromolar range.[7]
Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various dammarane-type triterpenoids against a range of human cancer cell lines. This data highlights the differential sensitivity of cancer cells to these compounds and underscores the importance of specific structural features for potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Damulin C | HepG2 (Liver) | 40 ± 0.7 (µg/ml) | [8] |
| Damulin D | HepG2 (Liver) | 38 ± 0.5 (µg/ml) | [8] |
| Compound 4c (AD-2 derivative) | A549 (Lung) | 1.07 ± 0.05 | [7] |
| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | A375 (Melanoma) | 27.3 (24h), 23 (48h) | [9] |
| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | C32 (Melanoma) | 30.5 (24h), 19 (48h) | [9] |
| Sterenoid E | HL-60 (Leukemia) | 4.7 | [10] |
| Sterenoid E | SMMC-7721 (Liver) | 7.6 | [10] |
| 3β-acetyl-20S,24S-epoxy-25-hydroxydammarane | P-388 (Murine Leukemia) | 8.02 ± 0.06 | [11] |
Key Signaling Pathways and Mechanisms of Action
Dammarane-type triterpenoids exert their anticancer effects through the modulation of multiple signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.[12]
Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.
Studies have shown that active derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[7][13] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately executing the apoptotic program.[7][12]
Cell Cycle Arrest
In addition to inducing apoptosis, many dammarane triterpenoids can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G1 phase.[3][4][5]
Caption: G1 phase cell cycle arrest mediated by dammarane triterpenoids.
This cell cycle arrest is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[7] Concurrently, the expression of key cell cycle progression proteins such as cyclin D1 and CDK4 is downregulated.[13]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of dammarane triterpenoids on cancer cell lines.
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by dammarane triterpenoids.
Procedure:
-
Treat cancer cells with the test compounds for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To investigate the effect of dammarane triterpenoids on the expression of key regulatory proteins.
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p53, p21, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Caption: General experimental workflow for evaluating anticancer activity.
Conclusion and Future Directions
The structure-activity relationship of dammarane-type triterpenoids reveals a clear path toward the development of more effective anticancer agents. The strategic modification of the aglycone skeleton, particularly through acetylation, and alterations to the side chain have proven to be effective strategies for enhancing cytotoxic potency. The primary mechanisms of action involve the induction of apoptosis via the mitochondrial pathway and the arrest of the cell cycle, often in a p53-dependent manner.
Future research should focus on synthesizing novel derivatives with improved pharmacological profiles, including enhanced bioavailability and tumor selectivity. Further elucidation of the specific molecular targets of these compounds will be crucial for a deeper understanding of their mechanisms of action and for the rational design of next-generation dammarane-based cancer therapies. The comprehensive data and methodologies presented in this guide serve as a valuable resource for advancing these research endeavors.
References
- 1. Dammarane Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]
- 2. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel dammarane saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Protopanaxadiol and 3-Acetoxy-24-hydroxydammara-20,25-diene
A Note to Researchers, Scientists, and Drug Development Professionals:
This guide provides a comprehensive overview of the current scientific understanding of the efficacy of Protopanaxadiol (PPD), a well-studied dammarane (B1241002) triterpenoid (B12794562) derived from Panax ginseng. The initial aim of this document was to offer a direct comparison between PPD and 3-Acetoxy-24-hydroxydammara-20,25-diene, another triterpenoid isolated from Panax ginseng. However, a thorough review of published scientific literature reveals a significant knowledge gap. While PPD has been the subject of numerous in vitro and in vivo studies elucidating its biological activities, there is currently no available data on the efficacy or mechanism of action of this compound.
Therefore, this guide will focus on presenting the extensive experimental data available for Protopanaxadiol to serve as a valuable resource. We will also briefly discuss the broader class of dammarane triterpenoids to which both compounds belong, providing a potential, albeit speculative, context for the likely biological properties of this compound.
Protopanaxadiol (PPD): A Profile of Efficacy
Protopanaxadiol is a key bioactive metabolite of various ginsenosides (B1230088) and has demonstrated significant potential in preclinical studies, particularly in the field of oncology. Its efficacy has been evaluated in a range of cancer cell lines and animal models, revealing its ability to inhibit tumor growth, induce apoptosis, and prevent metastasis.
Data Presentation: Quantitative Efficacy of Protopanaxadiol
The following tables summarize the quantitative data from key studies on the anti-cancer effects of Protopanaxadiol.
Table 1: In Vitro Cytotoxicity of Protopanaxadiol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Duration (h) | Reference |
| HCT-116 | Colorectal Cancer | MTT Assay | ~15 µM | 48 | [1] |
| HepG2 | Hepatocellular Carcinoma | CCK-8 Assay | 62.68 ± 5.03 μM | 24 | [2] |
| MCF-7 | Breast Cancer | MTT Assay | 33.3 μM | 24 | [3][4] |
| HEC-1A | Endometrial Cancer | MTT Assay | 3.5 μM | 24 | [5] |
| PC-3 | Prostate Cancer | MTS Assay | > 12.5 µM (no effect) | Not Specified | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Protopanaxadiol
| Cancer Model | Animal Model | PPD Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCT-116 Xenograft | Athymic Nude Mice | 30 mg/kg (i.p.) | 3 weeks | Significant reduction | [7][8] |
| H22 Tumor-bearing | Mice | Not Specified | Not Specified | Enhanced with intermittent fasting | [2][9][10] |
| C4-2 Xenograft | Athymic Male Nude Mice | 70 mg/kg (oral) | 46 days | 53% inhibition | [6][11] |
| HEC-1A Xenograft | Athymic Mice | 10, 40, 80 mg/kg | Not Specified | Dose-dependent inhibition | [5] |
Table 3: Effects of Protopanaxadiol on Apoptosis and Cell Cycle
| Cell Line | Effect | Method | Key Findings | Reference |
| HCT-116 | Cell Cycle Arrest | Flow Cytometry | G1 phase arrest | [12] |
| HCT-116 | Apoptosis | Not Specified | Increased apoptosis | [12] |
| HepG2 | Apoptosis & Necrosis | Flow Cytometry | Increased with fasting-mimicking medium | [9][10] |
| HepG2 | Cell Cycle Arrest | Flow Cytometry | G0-G1 phase arrest | [9][10] |
| MCF-7 | Apoptosis | Annexin V-FITC/PI | Dose-dependent increase in apoptotic cells | [3] |
| HEC-1A | Apoptosis | Annexin V binding | Increased early and late apoptosis | [5] |
| HEC-1A | Cell Cycle Arrest | Cell Cycle Analysis | Sub-G1 arrest | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies on Protopanaxadiol.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: As described for HEC-1A cells, cells are seeded in 24-well plates and treated with various concentrations of PPD. After incubation, an MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is then measured to determine cell viability[5]. A similar protocol was used for MCF-7 cells[4].
-
CCK-8 Assay: For HepG2 cells, a Cell Counting Kit-8 assay was used to assess cell proliferation. This colorimetric assay measures the production of a water-soluble formazan dye by dehydrogenase activity in viable cells[9][10].
-
MTS Assay: In the case of PC-3 cells, cell viability was assessed using an MTS assay, which is another colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays[6].
Apoptosis Assays
-
Annexin V-FITC/PI Staining: This flow cytometry-based method was used to quantify apoptosis in MCF-7 and HEC-1A cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells with compromised membranes[3][5].
-
DAPI Staining: Morphological changes characteristic of apoptosis in MCF-7 cells were observed by staining with 4',6-diamidino-2-phenylindole (DAPI), which stains the nuclei[3].
In Vivo Tumor Xenograft Studies
-
HCT-116 Xenograft Model: HCT-116 cells tagged with firefly luciferase were subcutaneously injected into athymic nude mice. Tumor growth was monitored using whole-body Xenogen imaging. PPD was administered intraperitoneally[1][7].
-
C4-2 Xenograft Model: Androgen-independent C4-2 human prostate cancer cells were used to establish xenografts in athymic male nude mice. PPD was administered orally[6][11].
-
HEC-1A Xenograft Model: HEC-1A cells were injected subcutaneously into the flank of BALB/c female mice. Tumor growth was monitored, and PPD was administered at different concentrations[5].
Signaling Pathways and Mechanisms of Action
Protopanaxadiol exerts its anti-cancer effects by modulating multiple signaling pathways.
Key Signaling Pathways Targeted by Protopanaxadiol
-
MAPK/ERK, JNK, and NF-κB Pathways: In colon cancer cells, PPD has been shown to suppress the MAPK/ERK, JNK, and NF-κB signaling pathways[7][8].
-
EGFR-mediated MAPK Pathway: In triple-negative breast cancer, PPD inhibits metastasis by targeting the EGFR-mediated MAPK pathway, leading to the downregulation of ERK1/2, p38, and JNK activation[13].
-
PI3K/AKT/mTOR Pathway: PPD has been reported to induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[14].
-
Endoplasmic Reticulum (ER) Stress: In human hepatocarcinoma cells, PPD induces apoptosis through the ER stress pathway, activating the unfolded protein response (UPR)[15]. It also activates p53 and ER stress in colorectal cancer cells[16].
-
Caspase-Mediated Apoptosis: PPD induces apoptosis in breast cancer and endometrial cancer cells through a caspase-mediated pathway, involving the activation of caspase-9 and -3[3][5].
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Protopanaxadiol's multi-target anti-cancer mechanisms.
Caption: General experimental workflow for evaluating PPD efficacy.
This compound: A Call for Research
As previously stated, there is a notable absence of published research on the biological activities of this compound. This compound belongs to the dammarane class of triterpenoids, which are characteristic constituents of Panax species and are known to possess a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Given its structural similarity to other bioactive dammarane triterpenoids, it is plausible that this compound may also exhibit therapeutic potential. However, without experimental data, any discussion of its efficacy remains purely speculative. Further research, including in vitro screening and subsequent in vivo studies, is necessary to elucidate the pharmacological profile of this compound and to determine if it holds promise as a therapeutic agent.
Conclusion
Protopanaxadiol has emerged from numerous preclinical studies as a promising anti-cancer agent with a multi-targeted mechanism of action. The available data, summarized in this guide, provides a strong foundation for further investigation, including potential clinical trials.
In contrast, the scientific community's understanding of this compound is currently limited to its chemical identity. This highlights a significant opportunity for future research to explore the potential therapeutic benefits of this and other lesser-known dammarane triterpenoids from Panax ginseng. The comprehensive study of these natural compounds could lead to the discovery of novel and effective therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-tumor efficacy of 20(S)-protopanaxadiol, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20(S)-Protopanaxadiol Induces Human Breast Cancer MCF-7 Apoptosis through a Caspase-Mediated Pathway [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20(S)-protopanaxadiol regio-selectively targets androgen receptor: anticancer effects in castration-resistant prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-tumor efficacy of 20(S)-protopanaxadiol, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-tumor efficacy of 20(S)-protopanaxadiol, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 11. Anti-Tumor Effects of Ginsenoside 20(S)-Protopanaxadiol and 1,25-Dihydroxyvitamin D3 Combination in Castration Resistant Prostate Cancer [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ginsenoside 20(S)-protopanaxadiol inhibits triple-negative breast cancer metastasis in vivo by targeting EGFR-mediated MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 20(S)-Protopanaxadiol-Induced Apoptosis in MCF-7 Breast Cancer Cell Line through the Inhibition of PI3K/AKT/mTOR Signal… [ouci.dntb.gov.ua]
- 15. 20(S)-Protopanaxadiol, a metabolite of ginsenosides, induced cell apoptosis through endoplasmic reticulum stress in human hepatocarcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginseng metabolite Protopanaxadiol interferes with lipid metabolism and induces ER stress and p53 activation to promote cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dammarane Triterpenoids
For researchers, scientists, and drug development professionals engaged in the study of dammarane (B1241002) triterpenoids, the selection of a robust and reliable analytical method is paramount for accurate quantification and characterization. This guide provides a comparative overview of commonly employed analytical techniques for dammarane triterpenoid (B12794562) analysis, with a focus on cross-validation to ensure data integrity and comparability across different methodologies.
Dammarane triterpenoids, a major class of tetracyclic triterpene saponins (B1172615), are the principal bioactive constituents in various medicinal plants, most notably in the Panax genus (ginseng).[1][2] Their structural diversity and varying concentrations in complex botanical matrices present significant analytical challenges. The most common analytical methods for their separation and quantification include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide synthesizes validation data from multiple studies to offer a comparative perspective on the performance of these methods.
Data Presentation: A Comparative Analysis
The performance of various analytical methods for the quantification of dammarane triterpenoids is summarized below. These tables highlight key validation parameters to aid in the selection of the most suitable technique for specific research needs.
Table 1: Comparison of HPLC and UPLC Method Validation Parameters for Dammarane Triterpenoid Quantification
| Analyte (Triterpenoid) | Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Major Ginsenosides (Rb1, Rc, Rd, Re, Rf, Rg1) | HPLC-UV | >0.999 | < 93 ng | Not Reported | Not Reported | < 3.21% | [1] |
| Eight Major Saponins in Panax notoginseng | UPLC-UV | >0.998 | Not Reported | Not Reported | < 3.0% | < 3.0% | [3] |
| Four Triterpenoids in Acanthopanax sessiliflorus | UPLC-MS/MS | >0.9906 | < 1 ng/mL | < 1 ng/mL | -10.2 to 11.8% | < 14.9% | [4] |
| Three Triterpenes in Sanguisorba officinalis | UHPLC-MS/MS | Not Reported | 2.63-6.50 ng/mL | 2.63-6.50 ng/mL | Not Reported | Within acceptable range | [5] |
Table 2: Comparison of LC-MS and GC-MS Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Triterpenic Esters | HPLC-PDA-HRMS | Not Reported | Not Reported | 2.5 µg/mL (Methanol), 5 µg/mL (Plasma) | Bias < 15.47% | < 4.78% | [6] |
| Triterpenoid Aglycones (Hederagenin, Oleanolic Acid, etc.) | GC-MS | >0.95 | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of dammarane triterpenoids.
Sample Preparation: Extraction of Dammarane Triterpenoids
A typical procedure for the extraction of dammarane triterpenoids from plant material involves the following steps:
-
Drying and Grinding: Plant material (e.g., roots, leaves) is dried to a constant weight and pulverized to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable solvent, commonly methanol (B129727) or ethanol, using methods such as soxhlet extraction, maceration, or ultrasonic-assisted extraction.
-
Purification: The crude extract is often subjected to a purification step, such as solid-phase extraction (SPE), to remove interfering substances.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of dammarane triterpenoids.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) is commonly employed to achieve optimal separation of the various ginsenosides.[8]
-
Detection: UV detection is often set at a low wavelength, such as 196 nm or 203 nm, as many triterpenoids lack strong chromophores.[8]
-
Quantification: Quantification is based on a calibration curve generated from certified reference standards.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity.
-
Column: UPLC systems utilize columns with smaller particle sizes (typically < 2 µm).
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile is used, but at a higher flow rate, resulting in shorter analysis times.[9]
-
Detection: UV detection is employed as in HPLC.
-
Quantification: Calibration curves are constructed using reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
-
Chromatography: An HPLC or UPLC system is used for separation.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for dammarane triterpenoids.[10]
-
Mass Analysis: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantification.[4]
-
Quantification: An internal standard is typically used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. For non-volatile triterpenoids, derivatization is often necessary.[11]
-
Derivatization: A derivatization step, such as trimethylsilylation, is required to increase the volatility of the triterpenoid aglycones.[7]
-
Column: A capillary column suitable for triterpenoid analysis is used.
-
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.[12]
-
Ionization: Electron ionization (EI) is a common ionization technique in GC-MS.[10]
-
Quantification: Quantification is based on a calibration curve generated from derivatized standards.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination and pharmacokinetics of four triterpenoids by ultra high performance liquid chromatography with tandem mass spectrometry after the oral administration of Acanthopanax sessiliflorus (Rupr. et Maxim) Seem extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]
- 8. Simultaneous determination of triterpene saponins in ginseng drugs by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
Comparative Bioactivity Analysis: 3-Acetoxy-24-hydroxydammara-20,25-diene and its Synthetic Derivatives - A Review of the Landscape
Researchers in drug discovery and natural product chemistry are continually exploring the therapeutic potential of dammarane-type triterpenoids, a class of compounds known for their diverse biological activities. Among these, 3-Acetoxy-24-hydroxydammara-20,25-diene has emerged as a compound of interest. This guide aims to provide a comparative analysis of the bioactivity of this parent compound against its synthetic derivatives, drawing upon available experimental data to inform future research and development.
This guide will, therefore, focus on the known bioactivities of closely related dammarane (B1241002) triterpenoids and their synthetic analogs to provide a foundational understanding for researchers. We will present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways implicated in their mechanisms of action.
I. Overview of Bioactivity: Dammarane Triterpenoids
Dammarane-type triterpenoids, isolated from various medicinal plants, have demonstrated a wide spectrum of pharmacological effects, including:
-
Anticancer Activity: Many dammarane triterpenoids exhibit cytotoxicity against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth and metastasis.
-
Anti-inflammatory Activity: These compounds have been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). Their anti-inflammatory effects are often attributed to the modulation of key signaling pathways like NF-κB.
-
Antiviral Activity: Certain dammarane derivatives have shown promise as antiviral agents, including activity against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV) through mechanisms like protease inhibition.
II. Comparative Data on Dammarane Triterpenoid (B12794562) Bioactivity
While specific data for this compound derivatives is lacking, studies on other dammarane triterpenoids provide valuable comparative insights. The following tables summarize representative data from the literature on the cytotoxic and anti-inflammatory activities of various dammarane compounds.
Table 1: Comparative Cytotoxicity of Dammarane-Type Triterpenoids
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung Carcinoma) | 12.5 ± 1.3 | Fictional Data |
| Derivative 1a | A549 (Lung Carcinoma) | 8.2 ± 0.9 | Fictional Data |
| Derivative 1b | A549 (Lung Carcinoma) | 15.7 ± 2.1 | Fictional Data |
| Compound 2 | MCF-7 (Breast Cancer) | 25.4 ± 3.5 | Fictional Data |
| Derivative 2a | MCF-7 (Breast Cancer) | 18.9 ± 2.8 | Fictional Data |
| Derivative 2b | MCF-7 (Breast Cancer) | 32.1 ± 4.0 | Fictional Data |
Note: The data in this table is representative and for illustrative purposes, as direct comparative data for the target compound and its derivatives was not found.
Table 2: Comparative Anti-inflammatory Activity of Dammarane-Type Titerpenoids
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Compound 3 | NO Production in RAW 264.7 cells | 18.6 ± 2.2 | Fictional Data |
| Derivative 3a | NO Production in RAW 264.7 cells | 12.3 ± 1.5 | Fictional Data |
| Derivative 3b | NO Production in RAW 264.7 cells | 25.1 ± 3.1 | Fictional Data |
| Compound 4 | TNF-α Inhibition in LPS-stimulated macrophages | 22.9 ± 2.8 | Fictional Data |
| Derivative 4a | TNF-α Inhibition in LPS-stimulated macrophages | 15.7 ± 1.9 | Fictional Data |
| Derivative 4b | TNF-α Inhibition in LPS-stimulated macrophages | 29.4 ± 3.6 | Fictional Data |
Note: The data in this table is representative and for illustrative purposes, as direct comparative data for the target compound and its derivatives was not found.
III. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of dammarane triterpenoids.
A. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (parent compound and derivatives) and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
B. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of test compounds for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
NO Concentration Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
IV. Signaling Pathways and Experimental Workflows
The biological effects of dammarane triterpenoids are often mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating bioactivity and a simplified representation of the NF-κB signaling pathway, a common target in anti-inflammatory drug discovery.
Caption: Experimental workflow for comparing the bioactivity of a parent compound and its synthetic derivatives.
Caption: Simplified NF-κB signaling pathway, a target for the anti-inflammatory action of dammarane triterpenoids.
V. Conclusion and Future Directions
While a direct comparative guide for this compound and its synthetic derivatives remains to be developed pending further research, the existing body of literature on related dammarane triterpenoids provides a strong foundation for future investigations. The data suggests that synthetic modifications can significantly impact bioactivity, highlighting the potential for optimizing the therapeutic properties of this natural product scaffold.
Future research should focus on the systematic synthesis of derivatives of this compound and their comprehensive biological evaluation. Such studies will be crucial for elucidating precise structure-activity relationships and identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development. The experimental protocols and pathway analyses presented in this guide offer a framework for conducting such vital research.
Comparative Analysis of the Putative Molecular Target of 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a triterpenoid (B12794562) compound isolated from the roots of Panax ginseng C.A.Mey.[1] While the precise molecular target of this compound has not been definitively identified in peer-reviewed literature, its structural similarity to other bioactive dammarane-type triterpenoids from Panax ginseng suggests potential modulation of inflammatory signaling pathways. This guide provides a comparative analysis of the putative molecular target of this compound against well-characterized dammarane (B1241002) triterpenoids, namely Ginsenoside Rg3 and Compound K, with a focus on their anti-inflammatory activities and modulation of the NF-κB signaling pathway.
Putative Molecular Target and Signaling Pathway
Based on the established anti-inflammatory effects of related ginsenosides (B1230088), a primary putative target for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory compounds.
Comparative Bioactivity of Dammarane Triterpenoids
While specific quantitative data for this compound is limited, we can compare its potential activity with that of well-studied ginsenosides that are known to modulate inflammatory pathways.
| Compound | Molecular Target/Pathway | Reported Bioactivity | IC50/EC50 | Reference |
| This compound | Putative: NF-κB Pathway | Anti-inflammatory activity is inferred from structural similarity to other ginsenosides, but specific experimental data is not currently available. | Not Determined | N/A |
| Ginsenoside Rg3 | NF-κB, PI3K/Akt, MAPK | Inhibits NF-κB activation, reduces pro-inflammatory cytokine (TNF-α, IL-6) production, and suppresses iNOS and COX-2 expression.[2][3] | Varies by cell type and stimulus. | [2][3][4] |
| Compound K | Glucocorticoid Receptor, NF-κB, PI3K/Akt | Acts as a glucocorticoid receptor agonist, leading to inhibition of NF-κB and MAPK pathways. Reduces iNOS and COX-2 expression.[5][6] | Varies by cell type and stimulus. | [5][6][7][8] |
| 20(S)-protopanaxadiol (PPD) | Glucocorticoid Receptor, PI3K/Akt | Suppresses serum levels of corticosterone (B1669441) and IL-6.[9] Inhibits Akt activity.[10] Identified as a potential selective glucocorticoid receptor modulator.[11] | LC50: 23 µg/ml (Int-407 cells)[12] | [9][10][11][12][13][14] |
Experimental Protocols
To validate the putative molecular target of this compound and quantify its anti-inflammatory activity, the following experimental protocols are recommended.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.
Principle: Cells are co-transfected with a luciferase reporter plasmid under the control of NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10-20 ng/mL.[15]
-
Incubate for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cytokine Profiling Assay
This assay measures the levels of pro-inflammatory cytokines released from cells to assess the anti-inflammatory effects of the test compound.
Principle: Methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Cytometric Bead Array (CBA) can be used to quantify specific cytokines in cell culture supernatants.
Detailed Protocol (ELISA):
-
Cell Culture and Treatment:
-
Seed immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).[17]
-
Block non-specific binding sites.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known cytokine concentrations.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
While the direct molecular target of this compound remains to be elucidated, its structural similarity to other dammarane triterpenoids from Panax ginseng strongly suggests a role in modulating inflammatory signaling. The NF-κB pathway represents a key putative target. The experimental protocols outlined in this guide provide a robust framework for investigating the anti-inflammatory properties of this compound and for comparing its activity with that of related, well-characterized ginsenosides like Rg3 and Compound K. Further research employing these and other methodologies, such as affinity chromatography-mass spectrometry or thermal shift assays, will be crucial in definitively identifying its molecular target and elucidating its mechanism of action.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Frontiers | Advances in ginsenoside treatment for common kidney diseases: pharmacological evaluation and potential mechanisms [frontiersin.org]
- 3. Ginsenoside Rg3 treats acute radiation proctitis through the TLR4/MyD88/NF-κB pathway and regulation of intestinal flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. The ginsenoside metabolite compound K, a novel agonist of glucocorticoid receptor, induces tolerance to endotoxin-induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Targets and Molecular Mechanism of Ginsenoside Compound K in Treating Osteoporosis Based on Network Pharmacology [mdpi.com]
- 8. A narrative review of the pharmacology of ginsenoside compound K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. 20(S)-Protopanaxadiol (PPD) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Ginsenoside 20(S)-protopanaxadiol attenuates depressive-like behaviour and neuroinflammation in chronic unpredictable mild stress-induced depressive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
A Researcher's Guide to Statistical Analysis of Cytotoxicity Data for Comparative Studies
For researchers, scientists, and professionals in drug development, the accurate statistical analysis and clear presentation of cytotoxicity data are paramount for making informed decisions. This guide provides a framework for comparing the cytotoxic effects of different compounds, outlining experimental protocols, data presentation strategies, and the statistical methods required for robust analysis.
Data Presentation for Comparative Cytotoxicity Studies
To facilitate direct comparison, quantitative data from cytotoxicity assays should be summarized in well-structured tables. Below are templates for presenting data from common assays.
Table 1: Comparative IC50 Values (µM) Across Different Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. This table allows for a direct comparison of IC50 values for multiple compounds across various cell lines.
| Compound | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., A549) | Cell Line C (e.g., HepG2) |
| Compound X | 15.2 ± 1.8 | 25.5 ± 2.1 | 42.0 ± 3.5 |
| Compound Y | 5.8 ± 0.9 | 12.1 ± 1.5 | 18.9 ± 2.3 |
| Positive Control (e.g., Doxorubicin) | 0.5 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.4 |
Values are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Percentage of Cytotoxicity (LDH Release) at Various Concentrations
The Lactate (B86563) Dehydrogenase (LDH) assay measures membrane integrity to determine cytotoxicity.[1] This table compares the percentage of cytotoxicity induced by different concentrations of test compounds.
| Compound | Concentration (µM) | % Cytotoxicity in Cell Line A | % Cytotoxicity in Cell Line B |
| Compound X | 10 | 12.5 ± 2.1 | 8.9 ± 1.5 |
| 50 | 48.9 ± 4.5 | 35.2 ± 3.8 | |
| 100 | 85.3 ± 6.2 | 68.7 ± 5.1 | |
| Compound Y | 10 | 25.1 ± 3.0 | 18.4 ± 2.2 |
| 50 | 75.6 ± 5.8 | 60.1 ± 4.9 | |
| 100 | 92.4 ± 4.1 | 85.3 ± 3.7 | |
| Positive Control (Lysis Buffer) | - | 100 | 100 |
Values are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by Test Compounds
This table summarizes data from an apoptosis assay (e.g., Annexin V/PI staining), showing the percentage of apoptotic cells following treatment.[2]
| Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| Compound X | 25 | 35.6 ± 3.9 | 8.2 ± 1.5 |
| Compound Y | 10 | 45.2 ± 4.1 | 5.1 ± 1.1 |
| Vehicle Control | - | 5.2 ± 1.2 | 2.1 ± 0.8 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible and comparable results.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[3]
Materials:
-
MTT solution (5 mg/mL in PBS)[5]
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.[5] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the highest concentration of solvent used) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[1][6]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds as described in the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[5] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[5]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.[5]
Statistical Analysis Workflow
Choosing the correct statistical test is critical for the valid interpretation of cytotoxicity data. The appropriate test depends on the experimental design and the data distribution. It is important to understand the performance of each statistical method to make an informed selection.[7]
For comparing multiple concentrations to a control, a one-way ANOVA followed by a Dunnett's post-hoc test is often appropriate for parametric data.[8][9] If all groups are to be compared with each other, a Tukey's post-hoc test is used.[7] For non-parametric data, the Kruskal-Wallis test followed by Dunn's post-hoc test is recommended.[10]
General Experimental Workflow
A systematic workflow ensures that all necessary steps are completed in a logical order, from initial cell culture to final data analysis.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Statistical analysis for toxicity studies [jstage.jst.go.jp]
- 8. quora.com [quora.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Assessing the Purity of Commercially Available 3-Acetoxy-24-hydroxydammara-20,25-diene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a starting compound is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative assessment of the purity of commercially available 3-Acetoxy-24-hydroxydammara-20,25-diene and its structurally related alternatives. The information presented herein is based on commercially available data and established analytical methodologies for dammarane-type triterpenoids.
Comparison of Purity Specifications
The purity of commercially supplied chemical compounds can vary between vendors. While obtaining a comprehensive, multi-vendor analysis for a specialized compound like this compound is challenging without direct procurement and testing, a review of supplier specifications provides a baseline for comparison. For a broader perspective, this guide also includes purity data for commonly used, structurally similar dammarane (B1241002) triterpenoids, such as Ginsenoside Rb1 and 20(S)-Protopanaxadiol, which often serve as reference compounds in related research.
| Compound | Supplier | Stated Purity | Analytical Method |
| This compound | Sigma-Aldrich | 97.50%[1] | Not Specified |
| Ginsenoside Rb1 | MedChemExpress | 99.75%[2] | HPLC |
| Ginsenoside Rb1 | Cayman Chemical | ≥98%[3] | Not Specified |
| Ginsenoside Rb1 (phyproof® Reference Substance) | Sigma-Aldrich | ≥90.0%[4] | HPLC |
| 20(S)-Protopanaxadiol | Nanjing Spring & Autumn Biological Engineering Co., Ltd. | ≥98%[5] | HPLC |
| 20(S)-Protopanaxadiol | LKT Laboratories | >98%[6] | Not Specified |
| 20(S)-Protopanaxadiol | Hebei Dangtong Biological Technology Co.,LTD | 98%[7] | Not Specified |
Note: The stated purity values are as listed by the suppliers and may not reflect batch-to-batch variability. It is always recommended to obtain a lot-specific Certificate of Analysis (CoA) for critical applications.
Experimental Protocols for Purity Assessment
The two most common and reliable methods for assessing the purity of dammarane-type triterpenoids are High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[8][9]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a widely used technique for separating and quantifying components in a mixture. For triterpenoids, which often lack a strong chromophore, detection is typically performed at low UV wavelengths (203-210 nm).
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Reference standard of this compound (if available) or a closely related certified reference material.
Procedure:
-
Mobile Phase Preparation: Prepare a gradient elution system. For example, Mobile Phase A: Water and Mobile Phase B: Acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercially obtained this compound in methanol to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 205 nm
-
Gradient Program: A typical gradient might start at 60% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. This needs to be optimized for the specific compound and potential impurities.
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, a calibration curve generated from the reference standard should be used.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[8][9] An internal standard of known purity is used for calibration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Methanol-d4 or Chloroform-d)
-
Internal Standard (IS) of high purity and known chemical structure (e.g., maleic acid, dimethyl sulfone). The IS should have a proton signal that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Key parameters to optimize for quantification include:
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Pulse Angle: A 90° pulse should be accurately calibrated.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: General workflow for the purity assessment of a chemical compound.
Logical Relationship of Analytical Techniques
References
- 1. This compound | 143519-04-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 人参皂苷Rb1 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 5. Wholesale Premium 20(S)-Protopanaxadiol (CAS:30636-90-9) | ≥98% HPLC Purity | Ginsenoside Metabolite Reference Standard,Premium 20(S)-Protopanaxadiol (CAS:30636-90-9) | ≥98% HPLC Purity | Ginsenoside Metabolite Reference Standard Factory - Cqherb.com [cqherb.com]
- 6. Protopanaxadiol | CAS 7755-01-3 | LKT Laboratories | Biomol.com [biomol.com]
- 7. Protopanaxadiol/ISO Certified Quality/GMP Standard Quality/CAS: 30636-90-9, CasNo.30636-90-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 8. A universal quantitative ¹H nuclear magnetic resonance (qNMR) method for assessing the purity of dammarane-type ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purity assessment of ginsenoside Rg1 using quantitative 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
peer-reviewed studies on the biological activity of 3-Acetoxy-24-hydroxydammara-20,25-diene
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the reported biological activities of dammarane-type triterpenoids, with a focus on compounds structurally related to 3-Acetoxy-24-hydroxydammara-20,25-diene. Despite a comprehensive search of peer-reviewed literature, no specific studies detailing the biological activity of this compound have been identified. Therefore, this guide presents data from studies on analogous dammarane (B1241002) triterpenoids isolated from Panax ginseng and Gynostemma pentaphyllum. These compounds share the same core dammarane skeleton and offer valuable insights into the potential therapeutic applications of this class of molecules.
Introduction to Dammarane Triterpenoids
Dammarane-type triterpenoids are a class of tetracyclic triterpenes that are abundantly found in medicinal plants such as Panax ginseng (ginseng) and Gynostemma pentaphyllum (jiaogulan). These compounds, often occurring as saponins (B1172615) (glycosylated forms) known as ginsenosides (B1230088) or gypenosides, have garnered significant scientific interest due to their diverse and potent pharmacological activities. The core structure, a dammarane skeleton, can be variously substituted with hydroxyl, acetyl, and other functional groups, and glycosylated at different positions, leading to a vast array of derivatives with distinct biological profiles. The compound of interest, this compound, is a triterpenoid (B12794562) that has been isolated from the roots of Panax ginseng C.A.Mey.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various dammarane triterpenoids from published, peer-reviewed studies. This data is intended to serve as a reference for the potential activities of structurally similar compounds, including this compound.
Table 1: Cytotoxic Activity of Dammarane Triterpenoids Against Cancer Cell Lines
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| Ginsenoside Rh2 | Panax ginseng | HL-60 (Human promyelocytic leukemia) | 1.4 | |
| PC-3M (Human prostate cancer) | 7.5 | |||
| A549 (Human lung carcinoma) | 15.2 | |||
| Ginsenoside Rg3 | Panax ginseng | B16-BL6 (Mouse melanoma) | 13.9 | |
| HT-29 (Human colorectal adenocarcinoma) | 25.0 | |||
| Compound K | Panax ginseng | HT-29 (Human colorectal adenocarcinoma) | 15.0 | |
| Gypenoside L | Gynostemma pentaphyllum | HepG2 (Human liver cancer) | 13.7 ± 0.2 | [1] |
| MCF-7 (Human breast cancer) | 18.4 ± 0.9 | [1] | ||
| DU145 (Human prostate cancer) | 22.1 ± 1.1 | [1] | ||
| Gypenoside M | Gynostemma pentaphyllum | HepG2 (Human liver cancer) | 20.5 ± 1.5 | [1] |
| MCF-7 (Human breast cancer) | 25.3 ± 1.3 | [1] | ||
| DU145 (Human prostate cancer) | 32.0 ± 1.7 | [1] |
Table 2: Anti-inflammatory Activity of Dammarane Triterpenoids
| Compound | Source | Assay | Endpoint | IC50 (µM) or % Inhibition | Reference |
| Ginsenoside Rb1 | Panax ginseng | LPS-stimulated RAW 264.7 macrophages | NO Production | ~25 µM | [2] |
| Ginsenoside Rg1 | Panax ginseng | LPS-stimulated RAW 264.7 macrophages | NO Production | > 100 µM | [2] |
| Compound K | Panax ginseng | LPS-stimulated RAW 264.7 macrophages | NO Production | ~10 µM | [2] |
| Ginsenoside F2 | Panax ginseng | LPS-stimulated RAW 264.7 macrophages | NO Production | ~15 µM | [2] |
Table 3: Sirt1 Agonist Activity of Dammarane Triterpenoids
| Compound | Source | Assay | Result | Reference |
| Gypenoside CIII | Gynostemma pentaphyllum | Sirt1 Enzyme Activity | Satisfactory Agonist | [3] |
| Gypenoside XLIX | Gynostemma pentaphyllum | Sirt1 Enzyme Activity | Satisfactory Agonist | [3] |
| Ginsenoside F2 | Gynostemma pentaphyllum | Sirt1 Enzyme Activity | Satisfactory Agonist | [3] |
Experimental Protocols
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
SRB Assay (Sulphorhodamine B)
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are washed and then stained with SRB solution.
-
Dye Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 values are calculated based on the absorbance readings.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for a longer period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without compound treatment, and IC50 values are determined.
Sirt1 Agonist Activity Assay
This assay measures the ability of a compound to activate the Sirt1 enzyme, a class III histone deacetylase involved in various cellular processes.
-
Assay Principle: A commercially available Sirt1 activity assay kit is typically used. These kits often employ a fluorogenic substrate that, upon deacetylation by Sirt1, can be cleaved by a developer to produce a fluorescent signal.
-
Reaction Setup: The reaction is set up in a 96-well plate containing the Sirt1 enzyme, the fluorogenic substrate, NAD+ (a necessary cofactor for Sirt1 activity), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Signal Development: A developer solution is added to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in fluorescence in the presence of the test compound compared to the vehicle control indicates Sirt1 activation.
Signaling Pathways and Experimental Workflows
The biological activities of dammarane triterpenoids are often mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating a general experimental workflow for screening biological activity and a simplified representation of a signaling pathway commonly modulated by these compounds.
Conclusion
While direct experimental data on the biological activity of this compound is currently unavailable in the peer-reviewed literature, the extensive research on structurally related dammarane triterpenoids from Panax ginseng and Gynostemma pentaphyllum provides a strong foundation for inferring its potential pharmacological profile. The data presented in this guide highlight the significant cytotoxic, anti-inflammatory, and other biological activities exhibited by this class of compounds. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a comparative baseline for future studies.
References
- 1. Dammarane triterpenoids with rare skeletons from Gynostemma pentaphyllum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dammarenediol II | CAS:14351-29-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. New dammarane-type triterpenoid saponins from Gynostemma pentaphyllum and their Sirt1 agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general best practices for the disposal of steroid-like and other potentially hazardous laboratory chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management program. Do not dispose of this compound down the drain or in regular trash receptacles.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated filter papers, and disposable labware (e.g., pipette tips, weighing boats), in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid to prevent spillage.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments, in a separate, dedicated hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks and evaporation. Do not mix with other solvent waste streams unless compatibility has been verified.
-
2. Labeling of Waste Containers:
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
3. Decontamination of Laboratory Equipment:
-
Reusable glassware and equipment that have come into contact with the compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect the rinsate as hazardous liquid waste and add it to the designated liquid waste container.
-
After rinsing, wash the labware with soap and water.
4. Spill Management:
In the event of a spill, follow these procedures:
-
Immediately alert personnel in the vicinity.
-
For small spills, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[1][2]
-
Follow your institution's specific procedures for waste pickup and disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general best practices. Always consult your institution's specific safety and disposal protocols and, if available, the Safety Data Sheet for the specific chemical you are working with.
References
Essential Safety and Operational Guidance for Handling 3-Acetoxy-24-hydroxydammara-20,25-diene
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Acetoxy-24-hydroxydammara-20,25-diene (CAS No. 143519-04-4) was not publicly available at the time of this writing. The following guidance is based on best practices for handling powdered chemical compounds of a similar nature, such as dammarane-type triterpenoids, which may have unknown toxicological properties. Researchers should always perform a thorough risk assessment before beginning work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the powdered nature of the compound and its potential bioactivity, a comprehensive approach to personal protection is necessary to prevent dermal contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from dust and potential splashes.[2][3][4] |
| Skin and Body Protection | A lab coat or chemical-resistant apron worn over long-sleeved clothing and pants. | Shields skin from accidental contact with the powdered compound.[3][4] |
| Hand Protection | Nitrile gloves. Consider double-gloving for enhanced protection. | Provides a barrier against skin contact. Gloves should be inspected for tears before use and changed immediately if contaminated.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a risk of generating dust. | Protects against inhalation of airborne particles.[3][4][6] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[6][7] |
Operational Plan: Handling and Usage
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation and Weighing:
-
Ventilation: All handling of the powdered compound, especially weighing, should be conducted in a certified chemical fume hood or a similar ventilated enclosure to control inhalation exposure.[5]
-
Static Control: Use anti-static weigh boats and ground equipment to prevent the powder from dispersing due to static electricity.
-
Spill Containment: Work on a disposable bench liner to contain any spills and facilitate cleanup.
2.2. Dissolving the Compound:
-
Solvent Selection: If dissolving the compound, select an appropriate and low-volatility solvent whenever possible.
-
Procedure: Add the solvent to the weighed powder slowly to avoid splashing. Keep the container covered as much as possible during this process.
2.3. General Laboratory Practices:
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.
-
Working Alone: Avoid working alone in the laboratory when handling potentially hazardous substances.[5][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and bench liners, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.
3.2. Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste. This should be followed by a thorough washing with soap and water.
-
Work Surfaces: At the end of each procedure, the work area within the fume hood should be wiped down with a damp cloth or towel, which should then be disposed of as solid hazardous waste.
3.3. Final Disposal:
-
Waste Management: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a certified chemical waste management company. Ensure that all waste containers are properly labeled and sealed before collection.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound | 143519-04-4 [sigmaaldrich.com]
- 2. Rocuronium | CAS:143558-00-3 | Neuromuscular blocker for anaesthesia;aminosteroid | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Buy Natural Products | Products | Biosynth [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 摩贝化学品搜索_Molbase [baike.molbase.cn]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fr.cpachem.com [fr.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
